2-Bromo-5-methoxy-1,3-dimethylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methoxy-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWZVIWEDAGMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284601 | |
| Record name | 2-bromo-5-methoxy-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6267-34-1 | |
| Record name | 2-Bromo-5-methoxy-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6267-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 37991 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006267341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6267-34-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-5-methoxy-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Bromo-5-methoxy-1,3-dimethylbenzene
CAS Number: 6267-34-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-methoxy-1,3-dimethylbenzene, a versatile aromatic building block. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines a synthetic application in the preparation of a substituted biphenyl amine, a scaffold of interest in medicinal chemistry.
Chemical and Physical Properties
This compound, also known as 4-Bromo-3,5-dimethylanisole, is a halogenated aromatic ether. Its key properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 6267-34-1 | [1][2][3] |
| Molecular Formula | C₉H₁₁BrO | [1][2] |
| Molecular Weight | 215.09 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 24-25 °C | [1] |
| Boiling Point | 259.5 °C at 760 mmHg | [1] |
| Density | 1.326 g/cm³ | [1] |
| Refractive Index | 1.532 | [1] |
| Flash Point | 113.3 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol and ether. | |
| Storage | Sealed in a dry place at room temperature. | [1] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound and its subsequent use in the synthesis of a more complex molecule.
Synthesis of this compound
This protocol describes the synthesis of the title compound via the bromination of 3,5-dimethylanisole.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
3,5-dimethylanisole
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
3% Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, dissolve 3,5-dimethylanisole in carbon tetrachloride.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride to the cooled mixture over a period of three hours.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0 °C.
-
Quench the reaction by adding a 3% aqueous solution of sodium hydroxide.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the organic solvent under reduced pressure to yield the product.
Application in the Synthesis of 4-methoxy-2,6-dimethylbiphenyl-3-amine
This multi-step protocol illustrates the use of this compound as a key intermediate in the synthesis of a substituted biphenyl amine. This class of compounds is of interest in drug discovery due to their presence in various biologically active molecules.
Overall Synthetic Workflow:
Caption: Synthetic route to 4-methoxy-2,6-dimethylbiphenyl-3-amine.
Step 1: Suzuki Coupling to form 4-Methoxy-2,6-dimethylbiphenyl
This step involves a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
To a flame-dried reaction vessel, add this compound, phenylboronic acid (1.1 - 1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Nitration of 4-Methoxy-2,6-dimethylbiphenyl
This step introduces a nitro group onto the biphenyl scaffold.
Materials:
-
4-Methoxy-2,6-dimethylbiphenyl
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane
Procedure:
-
Dissolve 4-Methoxy-2,6-dimethylbiphenyl in dichloromethane and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the product by column chromatography.
Step 3: Reduction of the Nitro Group to form 4-methoxy-2,6-dimethylbiphenyl-3-amine
The final step involves the reduction of the nitro group to an amine.
Materials:
-
4-Methoxy-3-nitro-2,6-dimethylbiphenyl
-
Reducing agent (e.g., Iron powder and Hydrochloric acid, or Tin(II) chloride dihydrate, or catalytic hydrogenation with H₂/Pd-C).
-
Ethanol or Ethyl acetate
Procedure (using Iron/HCl):
-
In a round-bottom flask, suspend 4-Methoxy-3-nitro-2,6-dimethylbiphenyl in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amine.
-
Purify the product by column chromatography or crystallization if necessary.
Signaling Pathways and Logical Relationships
While this compound is primarily a synthetic building block, its derivatives, such as substituted biphenyl amines, can interact with biological targets. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature a substituted aniline or biphenylamine core. These inhibitors often target specific signaling pathways involved in cell proliferation and survival.
Illustrative Kinase Inhibitor Signaling Pathway:
Caption: Inhibition of a generic RTK signaling pathway.
This diagram illustrates a simplified signaling pathway where a growth factor activates a receptor tyrosine kinase (RTK), leading to downstream signaling that promotes cell proliferation and survival. A substituted biphenyl amine, synthesized from intermediates like this compound, can act as a kinase inhibitor, blocking this pathway and thereby potentially exhibiting anti-cancer effects. The development of such targeted therapies is a significant area of research in modern drug discovery.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
An In-depth Technical Guide to 2-Bromo-5-methoxy-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 2-Bromo-5-methoxy-1,3-dimethylbenzene. Also known as 4-Bromo-3,5-dimethylanisole, this compound serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This document details a robust experimental protocol for its preparation and presents its key physicochemical and spectroscopic data in a structured format. Furthermore, it explores the potential application of this molecule as a key intermediate in the synthesis of bioactive compounds, illustrated through a representative experimental workflow.
Chemical Structure and Properties
This compound is a substituted aromatic compound with the molecular formula C₉H₁₁BrO[1][2]. The structure features a benzene ring substituted with a bromine atom, a methoxy group, and two methyl groups at positions 2, 5, and 1,3 respectively.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Bromo-3,5-dimethylanisole | [1] |
| CAS Number | 6267-34-1 | [2] |
| Molecular Formula | C₉H₁₁BrO | [1][2] |
| Molecular Weight | 215.09 g/mol | [1][2] |
| Appearance | White to light brown solid (<34°C), liquid (>36°C) | |
| Melting Point | 24-25 °C | [1] |
| Boiling Point | 137-139 °C at 20 Torr | |
| Density | 1.326 g/cm³ (predicted) | [1] |
| SMILES | CC1=CC(=CC(=C1Br)C)OC | [2] |
| InChI | InChI=1S/C9H11BrO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3 | [3] |
Synthesis of this compound
A reliable method for the synthesis of this compound involves the electrophilic bromination of the electron-rich aromatic ring of 3,5-dimethylanisole.
Experimental Protocol: Bromination of 3,5-dimethylanisole
This protocol is adapted from a procedure reported for the mono-bromination of 3,5-dimethylanisole.
Materials:
-
3,5-dimethylanisole
-
Bromine
-
Carbon Tetrachloride (CCl₄)
-
3% Sodium Hydroxide (NaOH) solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of 3,5-dimethylanisole (183.8 mmol) in 300 mL of carbon tetrachloride is prepared in a round-bottom flask equipped with an addition funnel and a magnetic stirrer.
-
The flask is cooled to 0°C in an ice bath.
-
A solution of bromine (183.8 mmol) in 150 mL of carbon tetrachloride is added dropwise to the cooled solution of 3,5-dimethylanisole over a period of three hours.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0°C.
-
The reaction is quenched by the addition of 500 mL of a 3% aqueous sodium hydroxide solution.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product as a slightly yellow oil.
Expected Yield: ~100%
Diagram 1: Synthesis of this compound
Caption: Synthetic workflow for the preparation of this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through spectroscopic analysis.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 6.66 (s, 2H), 3.77 (s, 3H), 2.40 (s, 6H) |
| ¹³C NMR | Data available on PubChem[3] |
Application in Drug Discovery and Development
Halogenated aromatic compounds, such as this compound, are pivotal intermediates in the synthesis of complex organic molecules with potential therapeutic applications. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.
While direct biological activity of this compound is not extensively reported, its utility as a synthetic precursor is significant. For instance, it can be envisioned as a key building block in the synthesis of novel kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways implicated in cancer and other diseases.
Hypothetical Experimental Workflow in Drug Discovery
The following workflow illustrates the potential use of this compound in a drug discovery program aimed at developing a novel kinase inhibitor.
Diagram 2: Experimental Workflow for Kinase Inhibitor Development
Caption: A potential workflow for utilizing this compound in drug discovery.
In this hypothetical workflow, this compound would undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) with a suitable coupling partner to introduce a pharmacophoric element necessary for kinase binding. The resulting compound library would then be screened for inhibitory activity against a target kinase. Active compounds ("hits") would be subjected to structure-activity relationship (SAR) studies and further optimized for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to identify a lead candidate for further development.
Safety and Handling
This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a readily accessible and versatile synthetic intermediate. Its well-defined structure and reactivity make it a valuable tool for medicinal chemists and drug development professionals. The detailed synthetic protocol and compiled data in this guide provide a solid foundation for its utilization in the synthesis of novel and complex molecular architectures with potential therapeutic value. Further exploration of its applications in the synthesis of bioactive molecules is warranted and holds promise for the discovery of new therapeutic agents.
References
Synthesis of 2-bromo-5-methoxy-1,3-dimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthesis route for 2-bromo-5-methoxy-1,3-dimethylbenzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The described methodology is a two-step process commencing with the methylation of 3,5-dimethylphenol to yield 5-methoxy-1,3-dimethylbenzene, which is subsequently brominated to afford the final product. This guide presents detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate the replication and optimization of this synthesis.
Synthesis Route Overview
The synthesis of this compound is achieved through a two-step sequence. The first step involves the Williamson ether synthesis to form 5-methoxy-1,3-dimethylbenzene from 3,5-dimethylphenol. The second step is the electrophilic aromatic substitution, specifically bromination, of the resulting anisole derivative. The methoxy group and the two methyl groups direct the incoming electrophile (bromine) to the C2 position, leading to the desired product with high regioselectivity.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-methoxy-1,3-dimethylbenzene (3,5-dimethylanisole)
This procedure outlines the methylation of 3,5-dimethylphenol to produce 5-methoxy-1,3-dimethylbenzene.[1][2]
Materials:
-
3,5-dimethylphenol
-
Iodomethane (Methyl iodide)
-
Anhydrous potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 3,5-dimethylphenol (10 g, 0.082 mol) in DMF (150 ml), add anhydrous potassium carbonate (34 g, 0.25 mol).
-
Cool the mixture in an ice bath.
-
Slowly add iodomethane (12.8 g, 0.090 mol) dropwise to the cooled mixture.
-
Remove the ice bath and stir the reaction mixture overnight at room temperature.
-
After the reaction is complete, add water to the mixture.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic phases with saturated brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent via vacuum distillation.
-
Purify the product by column chromatography to yield 5-methoxy-1,3-dimethylbenzene.
Step 2: Synthesis of this compound
This protocol describes the regioselective bromination of 5-methoxy-1,3-dimethylbenzene.[3]
Materials:
-
5-methoxy-1,3-dimethylbenzene (3,5-dimethylanisole)
-
Bromine
-
Carbon tetrachloride (CCl₄)
-
3% Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
-
Addition funnel
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 5-methoxy-1,3-dimethylbenzene (26 mL, 183.8 mmol) in carbon tetrachloride (300 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Prepare a solution of bromine (9.4 mL, 183.8 mmol) in carbon tetrachloride (150 mL).
-
Add the bromine solution dropwise to the cooled solution of 5-methoxy-1,3-dimethylbenzene over a period of three hours using an addition funnel.
-
Stir the reaction mixture for an additional 30 minutes at 0°C.
-
Quench the reaction by adding a 3% sodium hydroxide solution (500 mL).
-
Separate the organic layer and dry it over magnesium sulfate.
-
Filter the solution and concentrate it in vacuo to obtain the product as a slightly yellow oil.
Data Presentation
The following tables summarize the quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | 220 | 1.016 | 1.537 |
| 5-Methoxy-1,3-dimethylbenzene | C₉H₁₂O | 136.19 | 193 | 0.963 | 1.512 |
| This compound | C₉H₁₁BrO | 215.09 | - | - | - |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield |
| 1 | Methylation | Iodomethane, K₂CO₃ | DMF | Room Temp. | Overnight | 90%[1] |
| 2 | Bromination | Bromine | CCl₄ | 0°C | 3.5 hours | 100% (crude)[3] |
Table 3: Spectroscopic Data for this compound
| Type | Data |
| ¹H NMR (300MHz, CDCl₃) | δ 2.40 (6H, s), 3.77 (3H, s), 6.66 (2H, s)[3] |
Logical Workflow
The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final purified product.
Caption: Detailed workflow for the synthesis of this compound.
This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities. Standard laboratory safety precautions should be strictly followed when handling all chemicals, particularly bromine and carbon tetrachloride.
References
An In-Depth Guide to the IUPAC Nomenclature of 2-Bromo-5-methoxy-1,3-dimethylbenzene
This technical guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the aromatic compound 2-Bromo-5-methoxy-1,3-dimethylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the systematic principles underlying its name, ensuring clarity and precision in scientific communication.
Introduction: The Imperative of Unambiguous Chemical Naming
In the realm of chemical sciences, particularly in pharmaceutical research and development, the precise identification of a molecule is paramount. The IUPAC nomenclature serves as the global standard for naming chemical compounds, providing a systematic and unambiguous method that transcends regional and linguistic barriers. This guide will deconstruct the IUPAC name "this compound" to illustrate the logical application of these foundational rules.
PART 1: Structural Elucidation and Substituent Analysis
The foundation of naming any compound is a thorough understanding of its structure. The compound is a polysubstituted benzene derivative.[1][2] Benzene, a six-carbon aromatic ring, serves as the parent structure.[2] Attached to this ring are four substituents:
-
One Bromo group (-Br)
-
One Methoxy group (-OCH₃)
-
Two Methyl groups (-CH₃)
The relative positions of these substituents on the benzene ring are critical for its unique identity and, consequently, its name.
PART 2: The Systematic Application of IUPAC Nomenclature Rules
The naming of a polysubstituted benzene ring follows a clear, step-by-step process.[1] We will now apply these rules to the structure of this compound.
Step 1: Identification of the Parent Compound
For many substituted aromatic compounds, benzene is the parent name.[2][3] While some monosubstituted benzenes have common names that are accepted by IUPAC (e.g., toluene for methylbenzene, or anisole for methoxybenzene), in a polysubstituted scenario, it is often clearer to use "benzene" as the parent, especially when no single substituent grants the molecule a common parent name of higher priority.[4] In this case, "benzene" is the appropriate parent name.
Step 2: Numbering the Substituents - The Lowest Locant Rule
With multiple substituents, their positions on the ring must be designated by numbers (locants).[5] The primary directive is the lowest locant rule , which dictates that the substituents must be assigned numbers that result in the lowest possible numerical sequence.[2][3]
Let's analyze the possible numbering schemes for this molecule:
To achieve the lowest possible numbering, we must consider all possible starting points and directions of numbering around the ring. The goal is to find the sequence of numbers for the substituents that is the lowest at the first point of difference.
-
Scenario A: Starting at one of the methyl groups and numbering towards the bromo group gives the locants: 1 (methyl), 2 (bromo), 3 (methyl), 5 (methoxy). The set of locants is 1, 2, 3, 5 .
-
Scenario B: Starting at the bromo group and numbering towards a methyl group gives the locants: 1 (bromo), 2 (methyl), 4 (methoxy), 6 (methyl). The set of locants is 1, 2, 4, 6 .
-
Scenario C: Starting at the methoxy group and numbering towards a methyl group gives the locants: 1 (methoxy), 3 (methyl), 4 (bromo), 5 (methyl). The set of locants is 1, 3, 4, 5 .
Comparing these sets of locants (1,2,3,5 vs. 1,2,4,6 vs. 1,3,4,5), the set 1, 2, 3, 5 is the lowest. Therefore, this is the correct numbering scheme.
Step 3: Alphabetical Ordering of Substituents
Once the locants are determined, the substituents are listed in alphabetical order, irrespective of their numerical position.[5][6] The substituents are:
-
B romo
-
M ethoxy
-
M ethyl
When multiple instances of the same substituent exist, prefixes like "di-", "tri-", etc., are used.[7] These prefixes are ignored when alphabetizing.[7] Therefore, for "dimethyl", we consider "m" for methyl in the alphabetical ordering.
The alphabetical order is: Bromo , Methoxy , Methyl .
Step 4: Assembling the Final IUPAC Name
Combining the locants, the alphabetically ordered substituent names, and the parent name, we arrive at the final IUPAC name:
PART 3: Visualization of the Naming Process
To further clarify the logic, the following workflow diagram illustrates the decision-making process in naming this compound.
Caption: Workflow for the systematic IUPAC naming of this compound.
PART 4: Discussion on Functional Group Priority
It is important to note that for the substituents present in this molecule (bromo, methoxy, and methyl), none holds a high priority that would change the parent name of the compound according to IUPAC rules.[12][13][14] Halogens (like bromo), alkoxy groups (like methoxy), and alkyl groups (like methyl) are all treated as prefixes and are ordered alphabetically after the lowest locant rule has been applied.[13][14]
Conclusion
The IUPAC name This compound is derived from a logical and systematic application of established nomenclature rules. By identifying the parent compound as benzene, applying the lowest locant rule to number the substituents (1,3-dimethyl, 2-bromo, 5-methoxy), and then arranging these substituents alphabetically, we arrive at an unambiguous and universally understood name for this specific chemical entity. This systematic approach is fundamental to precision in scientific research and communication.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. byjus.com [byjus.com]
- 3. sarthaks.com [sarthaks.com]
- 4. ochem.weebly.com [ochem.weebly.com]
- 5. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C9H11BrO | CID 235992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C9H11BrO) [pubchemlite.lcsb.uni.lu]
- 10. This compound|lookchem [lookchem.com]
- 11. This compound | CAS#:6267-34-1 | Chemsrc [chemsrc.com]
- 12. m.youtube.com [m.youtube.com]
- 13. egpat.com [egpat.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
4-Bromo-3,5-dimethylanisole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromo-3,5-dimethylanisole, a versatile aromatic building block. It includes a comprehensive list of its synonyms and identifiers, a summary of its key physical and chemical properties, and detailed experimental protocols for its synthesis and potential downstream reactions. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.
Chemical Identity and Synonyms
4-Bromo-3,5-dimethylanisole is a halogenated aromatic ether. For clarity and comprehensive database searching, a list of its synonyms, IUPAC name, and other key identifiers are provided in the table below.
| Identifier Type | Value |
| IUPAC Name | 1-Bromo-4-methoxy-3,5-dimethylbenzene |
| CAS Number | 6267-34-1 |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| Synonyms | 2-Bromo-5-methoxy-1,3-dimethylbenzene |
| 3,5-Dimethyl-4-bromoanisole | |
| 4-Bromo-1-methoxy-3,5-dimethylbenzene | |
| 4-Bromo-3,5-dimethylphenyl methyl ether | |
| Anisole, 4-bromo-3,5-dimethyl- | |
| Benzene, 2-bromo-5-methoxy-1,3-dimethyl- | |
| MDL Number | MFCD00461692 |
| EC Number | 613-069-2 |
| InChI Key | RAWZVIWEDAGMPW-UHFFFAOYSA-N |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 4-Bromo-3,5-dimethylanisole.
| Property | Value | Reference |
| Appearance | White to light brown solid or liquid | [1] |
| Melting Point | 24-25 °C | [1] |
| Boiling Point | 137-139 °C at 20 Torr | [1] |
| Density | 1.326 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.532 | [2] |
| Flash Point | 113.3 ± 12.0 °C | [2] |
| PSA (Polar Surface Area) | 9.2 Ų | [2] |
| XLogP3 | 3.3 | [2] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 4-Bromo-3,5-dimethylanisole and a representative protocol for its application in a palladium-catalyzed cross-coupling reaction.
Synthesis of 4-Bromo-3,5-dimethylanisole via Bromination
A common method for the synthesis of 4-Bromo-3,5-dimethylanisole is the electrophilic bromination of 3,5-dimethylanisole. The following protocol is adapted from a published procedure.[3]
Reaction Scheme:
Figure 1: Synthesis of 4-Bromo-3,5-dimethylanisole.
Materials:
-
3,5-dimethylanisole
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
3% Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethylanisole (1.0 eq.) in carbon tetrachloride.
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a solution of bromine (1.0 eq.) in carbon tetrachloride.
-
Add the bromine solution dropwise to the stirred solution of 3,5-dimethylanisole over a period of 3 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Quench the reaction by adding a 3% aqueous solution of sodium hydroxide.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Expected Outcome:
This procedure typically yields 4-Bromo-3,5-dimethylanisole as a slightly yellow oil with high purity, often sufficient for use in subsequent reactions without further purification.[3]
Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)
Aryl bromides such as 4-Bromo-3,5-dimethylanisole are common substrates in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C bonds. The Suzuki-Miyaura coupling is a versatile method for this purpose. The following is a general procedure that can be adapted for 4-Bromo-3,5-dimethylanisole.[4][5][6]
Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromo-3,5-dimethylanisole
-
Aryl- or vinylboronic acid or ester (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-3,5-dimethylanisole (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications and Research Context
4-Bromo-3,5-dimethylanisole is a valuable intermediate in organic synthesis. Its aryl bromide moiety allows for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions.[2][7][8][9] These reactions are pivotal in the synthesis of complex organic molecules.
While there is limited information on the direct biological activity of 4-Bromo-3,5-dimethylanisole, its derivatives are of interest in medicinal chemistry. For example, molecules containing dimethylisoxazole and related scaffolds, which can be synthesized using precursors like 4-Bromo-3,5-dimethylanisole, have been investigated as inhibitors of proteins such as BRD4, a target in cancer therapy.[10][11] Therefore, 4-Bromo-3,5-dimethylanisole serves as a key starting material for the generation of compound libraries for drug discovery and development.
The logical relationship for the utility of this compound in drug discovery can be visualized as follows:
Figure 3: Logical flow from starting material to lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-bromo-5-methoxy-1,3-dimethyl-benzene
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-bromo-5-methoxy-1,3-dimethyl-benzene, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
2-bromo-5-methoxy-1,3-dimethyl-benzene, also known as 4-bromo-3,5-dimethylanisole, is an aromatic organic compound.[1][2][3] Its molecular and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1][2][3][4][5] |
| CAS Number | 6267-34-1 | [1][3][4] |
| Appearance | Solid | [4] |
| Melting Point | 24-25 °C | [1] |
| Boiling Point | 259.5 °C at 760 mmHg | [1] |
| Density | 1.326 g/cm³ | [1] |
| Flash Point | 113.3 °C | [1] |
| Refractive Index | 1.532 | [1] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Synthesis and Experimental Protocols
The synthesis of 2-bromo-5-methoxy-1,3-dimethyl-benzene typically involves the bromination of 3,5-dimethylanisole. Below is a detailed experimental protocol for its synthesis, based on standard bromination procedures for similar aromatic compounds.
Reaction: 3,5-dimethylanisole + Br₂ → 2-bromo-5-methoxy-1,3-dimethyl-benzene + HBr
Materials and Reagents:
-
3,5-dimethylanisole
-
Liquid bromine (Br₂)
-
Iron powder (Fe) or anhydrous iron(III) bromide (FeBr₃) as a catalyst
-
Chloroform (CHCl₃) or other suitable anhydrous solvent
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
Experimental Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 3,5-dimethylanisole in anhydrous chloroform.
-
Catalyst Addition: Add a catalytic amount of iron powder to the solution.
-
Bromination: Cool the flask in an ice bath to 0 °C. Slowly add a solution of liquid bromine in chloroform dropwise from the dropping funnel with continuous stirring. The reaction is exothermic and should be maintained at a low temperature.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a cold, dilute solution of sodium hydroxide to neutralize the HBr and remove excess bromine.
-
Extraction: Separate the organic layer. Wash the aqueous layer with chloroform. Combine all organic extracts.
-
Drying and Evaporation: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, an oil that may solidify upon standing, can be purified by recrystallization from ethanol to yield the final product, 2-bromo-5-methoxy-1,3-dimethyl-benzene.
Spectroscopic Characterization
The structure of the synthesized compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the two methyl group protons. The aromatic protons will appear as singlets due to their symmetrical substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon, and the methyl carbons.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.
Applications in Research and Drug Development
2-bromo-5-methoxy-1,3-dimethyl-benzene is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.
The bromo-substituent can be readily converted to other functional groups through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. The methoxy and dimethyl groups also influence the electronic properties and steric hindrance of the molecule, which can be crucial for its reactivity and the biological activity of its derivatives.
Research into compounds with similar structural motifs, such as brominated and methoxylated benzene rings, has shown potential in the development of anticancer agents. For instance, certain N-(5-methoxyphenyl) methoxybenzenesulphonamides bearing bromo-substitutions have demonstrated potent cytotoxic activity against human breast cancer cell lines (MCF7).[6] This suggests that derivatives of 2-bromo-5-methoxy-1,3-dimethyl-benzene could be explored for similar therapeutic applications.
The general workflow for utilizing such a compound in a drug discovery program is illustrated in the diagram below.
Caption: A generalized workflow for drug discovery, starting from a chemical building block.
Safety and Handling
2-bromo-5-methoxy-1,3-dimethyl-benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 2-Bromo-5-methoxy-1,3-dimethylbenzene|lookchem [lookchem.com]
- 2. This compound | C9H11BrO | CID 235992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:6267-34-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. 2-bromo-5-(tert-butyl)-1,3-dimethylbenzene synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-5-methoxy-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 2-Bromo-5-methoxy-1,3-dimethylbenzene (CAS No. 6267-34-1), a versatile aromatic building block in organic synthesis. The document details its participation in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, metallation, and nucleophilic substitution. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating essential data, outlining detailed experimental protocols, and visualizing reaction pathways to facilitate the strategic design and execution of synthetic routes involving this compound.
Introduction
This compound, also known as 4-bromo-2,6-dimethylanisole, is a polysubstituted aromatic compound featuring a bromine atom, a methoxy group, and two methyl groups on a benzene ring. This unique substitution pattern imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. The presence of a reactive bromine atom allows for a variety of cross-coupling reactions, while the methoxy and methyl groups influence the electronic and steric properties of the aromatic ring, directing its reactivity in metallation and substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for determining appropriate reaction conditions, purification methods, and storage requirements.
| Property | Value | Reference(s) |
| CAS Number | 6267-34-1 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 24-25 °C | [1] |
| Boiling Point | 259.5 °C at 760 mmHg | [1] |
| Density | 1.326 g/cm³ | [1] |
Reactivity Profile and Key Transformations
The reactivity of this compound is primarily centered around the carbon-bromine bond, which serves as a handle for various synthetic transformations. The electron-donating methoxy and methyl groups activate the aromatic ring, while their positions influence the regioselectivity of certain reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or its ester. This reaction is widely used for the synthesis of biaryl and substituted aromatic compounds.
Suzuki-Miyaura Coupling Catalytic Cycle
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Potassium isopropyltrifluoroborate | 2 mol% Pd(OAc)₂ / 3 mol% n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 24 | 85 | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling with Potassium Isopropyltrifluoroborate [3]
A mixture of this compound (1.0 equiv), potassium isopropyltrifluoroborate (1.1 equiv), cesium carbonate (3 equiv), palladium(II) acetate (2 mol %), and n-butyl diadamantylphosphonium tetrafluoroborate (n-BuPAd₂) (3 mol %) in a 10:1 mixture of toluene and water (0.20 M) is heated at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Buchwald-Hartwig Amination Catalytic Cycle
Quantitative Data for Buchwald-Hartwig Amination:
Specific experimental data for the Buchwald-Hartwig amination of this compound was not found in the surveyed literature. The following table provides representative conditions based on similar substrates.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8-12 | (Typical) >80 |
General Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
To an oven-dried Schlenk tube are added this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.03 mmol). Under an inert atmosphere, sodium tert-butoxide (1.4 mmol) is added. Anhydrous toluene (5 mL) is added via syringe, followed by morpholine (1.2 mmol). The Schlenk tube is sealed and placed in a preheated oil bath at 100 °C. The reaction is stirred for 8-12 hours and monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Metallation Reactions
The formation of organometallic reagents from this compound opens up a wide range of synthetic possibilities, allowing for the introduction of various electrophiles.
This compound can be converted to its corresponding Grignard reagent by reaction with magnesium metal. This organomagnesium compound is a potent nucleophile and can react with a variety of electrophiles such as aldehydes, ketones, and esters.
Grignard Reagent Formation and Reaction
Quantitative Data for Grignard Reactions:
Specific experimental data for Grignard reactions of this compound was not found in the surveyed literature. The following table provides a general protocol.
| Entry | Electrophile | Solvent | Product Type |
| 1 | Aldehyde/Ketone | THF or Diethyl Ether | Secondary/Tertiary Alcohol |
General Experimental Protocol: Grignard Reagent Formation and Reaction
Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A small amount of a solution of this compound in anhydrous THF or diethyl ether is added. The reaction is initiated, often with gentle heating or the addition of an iodine crystal. The remaining solution of the aryl bromide is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is then reacted in situ with an electrophile (e.g., an aldehyde or ketone) at an appropriate temperature (often 0 °C to room temperature). The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified.
Directed ortho-lithiation or halogen-metal exchange can be used to generate a highly reactive organolithium species from this compound. This intermediate can then be quenched with various electrophiles.
Lithiation and Electrophilic Quenching
Quantitative Data for Lithiation and Quenching:
| Entry | Lithiating Agent | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | n-BuLi | Iodine | THF | -78 to rt | 1 | 94 | [4] |
Experimental Protocol: Lithiation and Iodination [4]
To a solution of this compound (1.00 g, 4.64 mmol) in an appropriate solvent is added a solution of n-butyllithium (2.5 M in hexane, 1.95 mL, 4.87 mmol) at low temperature. After stirring, iodine (1.29 g, 5.10 mmol) is added. The reaction is then quenched, and the product is extracted and purified to afford the iodinated product.
Nucleophilic Aromatic Substitution
While less common for aryl bromides compared to more activated substrates, nucleophilic aromatic substitution can occur under certain conditions, particularly with strong nucleophiles and/or the use of a catalyst.
Quantitative Data for Nucleophilic Aromatic Substitution:
| Entry | Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaOAc | - | DMF | - | - | - | [5] |
Experimental Protocol: Nucleophilic Substitution with Sodium Acetate [5]
This compound is reacted with sodium acetate in DMF to yield the corresponding acetate product.
Synthesis of this compound
This compound can be synthesized from commercially available starting materials.
Synthesis of this compound
Experimental Protocol: Synthesis of this compound [2]
N-bromosuccinimide (1.02 equiv) is added to a solution of 3,5-dimethylanisole (1 equiv) in dichloromethane. The mixture is stirred for one hour at 45 °C. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by silica gel chromatography.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity is dominated by the carbon-bromine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile construction of complex molecular architectures. Furthermore, it can be converted into organometallic reagents through Grignard formation or lithiation, providing access to a wide range of functionalized derivatives. The information compiled in this guide, including quantitative data, detailed experimental protocols, and visualized reaction pathways, is intended to empower researchers in the efficient and strategic utilization of this important synthetic intermediate.
References
- 1. This compound | CAS#:6267-34-1 | Chemsrc [chemsrc.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. Hydrogen Peroxide Activated Quinone Methide Precursors with Enhanced DNA Cross-Linking Capability and Cytotoxicity towards Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Bromo-5-methoxy-1,3-dimethylbenzene in Modern Organic Synthesis
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methoxy-1,3-dimethylbenzene, also known as 4-Bromo-3,5-dimethylanisole, is a halogenated aromatic compound that has emerged as a crucial building block in the landscape of organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, an electron-donating methoxy group, and two methyl groups, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive literature review of its applications, with a focus on its role in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.
Core Applications: A Gateway to Biaryl Scaffolds
The primary application of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl and substituted aromatic compounds. The bromine atom on the benzene ring serves as an excellent leaving group, facilitating the catalytic cycle of the palladium catalyst.
The presence of the methoxy and dimethyl groups on the aromatic ring influences the electronic and steric properties of the molecule, which can be strategically utilized to control the regioselectivity and reactivity in multi-step syntheses. These functional groups are often integral parts of the final target molecules, contributing to their desired biological activity or material properties.
Physicochemical and Spectral Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key data for this compound.
| Property | Value |
| CAS Number | 6267-34-1 |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| Appearance | Solid |
| Melting Point | 24-25 °C |
| Boiling Point | 259.5 °C at 760 mmHg |
| Density | 1.326 g/cm³ |
| Refractive Index | 1.532 |
| Flash Point | 113.3 °C |
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the creation of C-C bonds. Below is a representative experimental protocol for the coupling of this compound with an arylboronic acid, based on established methodologies for similar substrates.
Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄), 2-3 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water to quench the reaction and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Visualization of Synthetic Pathway
The following diagram illustrates the central role of this compound in a typical Suzuki-Miyaura cross-coupling reaction to form a biaryl compound.
Caption: Synthetic pathway of a Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Suzuki-Miyaura Coupling
The experimental execution of a Suzuki-Miyaura coupling reaction follows a systematic workflow to ensure optimal results and safety.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its primary application in palladium-catalyzed cross-coupling reactions provides a reliable and efficient route to a wide array of substituted biaryl compounds. The methodologies and data presented in this guide underscore its importance for researchers and professionals in the fields of drug discovery and materials science, enabling the development of novel and complex molecular entities. As the demand for sophisticated organic molecules continues to grow, the strategic use of such well-defined intermediates will remain a cornerstone of innovative chemical synthesis.
A Comprehensive Technical Guide to 4-Bromo-3,5-dimethylanisole for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, synthesis, and potential applications of 4-Bromo-3,5-dimethylanisole as a key intermediate in pharmaceutical research.
This technical guide provides a detailed overview of 4-Bromo-3,5-dimethylanisole, a valuable chemical intermediate for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical and physical properties, lists reputable suppliers, and offers a detailed, generalized experimental protocol for its synthesis. Furthermore, it explores the potential applications of this compound in medicinal chemistry and drug discovery, supported by visualizations of key experimental workflows.
Chemical and Physical Properties
4-Bromo-3,5-dimethylanisole, with the CAS number 6267-34-1, is a brominated aromatic compound. Its molecular formula is C₉H₁₁BrO, and it has a molecular weight of 215.09 g/mol .[1] The structural characteristics of this compound, specifically the presence of a bromine atom and methoxy and methyl groups on the benzene ring, make it a versatile building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 6267-34-1 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| Purity | Typically ≥98% | [2] |
Commercial Suppliers
A number of chemical suppliers offer 4-Bromo-3,5-dimethylanisole, typically for research and development purposes. The purity and available quantities can vary between suppliers.
| Supplier | Purity | Available Quantities |
| Santa Cruz Biotechnology | Research Grade | Inquire for details |
| Matrix Scientific | 98% | 5g |
| Oakwood Chemical | Research Grade | Inquire for details |
Spectroscopic Data
The identity and purity of 4-Bromo-3,5-dimethylanisole can be confirmed using various spectroscopic techniques. A key method for structural elucidation is ¹H NMR spectroscopy.
| Spectroscopy | Data |
| ¹H NMR | Spectrum available from chemical databases. |
Experimental Protocol: Synthesis of 4-Bromo-3,5-dimethylanisole
Reaction: Electrophilic Aromatic Bromination
Reagents and Materials:
-
3,5-Dimethylanisole
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
An appropriate solvent (e.g., dichloromethane, acetic acid, or an ionic liquid)
-
A suitable catalyst or reaction promoter if necessary (e.g., iron(III) bromide for Br₂)
-
Sodium thiosulfate or sodium sulfite solution (for quenching)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3,5-dimethylanisole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to the desired temperature (typically 0-5 °C) using an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) to the stirred solution of 3,5-dimethylanisole over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature or allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess brominating agent by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite until the color of the bromine disappears.
-
Workup: Transfer the reaction mixture to a separatory funnel. Add deionized water and an organic solvent for extraction. Separate the organic layer, and wash it sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 4-Bromo-3,5-dimethylanisole by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to yield the pure product.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of 4-Bromo-3,5-dimethylanisole.
Applications in Drug Development
Brominated aromatic compounds are crucial intermediates in the pharmaceutical industry.[] They serve as versatile scaffolds for the synthesis of more complex molecules with potential therapeutic activities. The bromine atom can be readily substituted or used in cross-coupling reactions to introduce new functional groups and build molecular complexity.
While specific examples of 4-Bromo-3,5-dimethylanisole in drug development are not widely documented, its structural analogue, 4-bromo-3-methylaniline, has been used in the synthesis of pyrazine-2-carboxamide derivatives with antibacterial activities.[5] This suggests that 4-Bromo-3,5-dimethylanisole could similarly be employed as a starting material or intermediate in the discovery of new therapeutic agents.
The general utility of such brominated intermediates in drug discovery includes:
-
Lead Optimization: Modifying the structure of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties.
-
Combinatorial Chemistry: Serving as a key building block for the rapid synthesis of large libraries of related compounds for high-throughput screening.
-
Synthesis of Complex Natural Products: Acting as a precursor in the total synthesis of biologically active natural products and their analogues.
Logical Relationship Diagram
Caption: The role of 4-Bromo-3,5-dimethylanisole as an intermediate in drug discovery.
Conclusion
4-Bromo-3,5-dimethylanisole is a commercially available chemical with significant potential as an intermediate in organic synthesis, particularly within the realm of pharmaceutical research and development. Its straightforward, albeit generalized, synthesis and the reactivity of the bromine substituent make it an attractive starting point for the creation of novel molecules with potential therapeutic value. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic endeavors.
References
- 1. scbt.com [scbt.com]
- 2. Matrix Scientific 4-BROMO-3,5-DIMETHYLANISOLE-5G, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Synthesis method of 4-bromo-3-methyl anisole - Eureka | Patsnap [eureka.patsnap.com]
- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5-methoxy-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is a powerful tool for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and functional materials.
This application note provides a detailed protocol for the Suzuki coupling of 2-Bromo-5-methoxy-1,3-dimethylbenzene, a sterically hindered aryl bromide. The presence of two ortho-methyl groups adjacent to the bromine atom poses a significant steric challenge, often requiring specialized catalyst systems and optimized reaction conditions to achieve high yields. The methodologies described herein are based on established procedures for sterically demanding substrates and aim to provide a robust starting point for researchers.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The aryl bromide undergoes oxidative addition to the palladium(0) catalyst, forming a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1][2]
Experimental Protocols
This section provides a detailed protocol for the Suzuki coupling of this compound with a generic arylboronic acid. Due to the sterically hindered nature of the substrate, the choice of a bulky, electron-rich phosphine ligand is crucial for achieving high catalytic activity.[3][4][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar bulky phosphine ligand (2-4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2-3 equiv)
-
Toluene or 1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for workup and purification
Reaction Setup:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and anhydrous potassium phosphate.
-
In a separate vial, weigh the palladium(II) acetate and the phosphine ligand and add them to the reaction flask.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane) and a small amount of degassed water (e.g., a 10:1 solvent-to-water ratio) via syringe. The reaction mixture should be approximately 0.1 M in the aryl bromide.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under the inert atmosphere with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically within 4-24 hours), cool the reaction mixture to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki coupling of sterically hindered aryl bromides, providing a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-24 | Good to Excellent | A robust system for many sterically hindered couplings. |
| Pd₂(dba)₃ (1.5) | AntPhos (3) | K₃PO₄ (3) | Toluene | 110 | 18 | High | Particularly effective for di-ortho-substituted aryl halides.[5] |
| Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 8-16 | Good to Excellent | Another effective Buchwald ligand for challenging substrates. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12-24 | Moderate to Good | A more traditional catalyst, may be less effective for this substrate.[6] |
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki coupling protocol.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Buchwald-Hartwig amination of 4-Bromo-3,5-dimethylanisole
An Application Note on the Buchwald-Hartwig Amination of 4-Bromo-3,5-dimethylanisole
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is particularly valuable in pharmaceutical and materials science research for the synthesis of aryl amines, which are key structural motifs in a vast array of bioactive molecules and functional materials. This document provides detailed application notes and a generalized protocol for the , an electron-rich and sterically hindered aryl bromide. The presence of the two methyl groups ortho to the site of coupling presents a synthetic challenge that necessitates careful optimization of reaction conditions.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the palladium center. Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine and regenerate
Application Notes and Protocols for the Formation of (5-Methoxy-2,4-dimethylphenyl)magnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The successful preparation of a Grignard reagent is highly dependent on the structure of the organic halide, reaction conditions, and the purity of reagents and solvents. This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 2-Bromo-5-methoxy-1,3-dimethylbenzene. This particular aryl halide presents unique challenges due to the steric hindrance imposed by the two ortho-methyl groups and the electronic influence of the methoxy group. These factors can affect the rate of formation and the overall yield of the Grignard reagent. The following protocols are designed to address these challenges and provide a reliable method for the synthesis of (5-Methoxy-2,4-dimethylphenyl)magnesium bromide, a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients.
Data Presentation
The formation of Grignard reagents from sterically hindered and electronically modified aryl bromides can be influenced by several factors. The following table summarizes typical reaction conditions and reported yields for the formation of Grignard reagents from various substituted aryl bromides, providing a comparative context for the synthesis of (5-Methoxy-2,4-dimethylphenyl)magnesium bromide.
| Aryl Bromide | Solvent | Initiation Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Bromobenzene | Diethyl ether | Iodine crystal | Reflux | 1 - 2 | ~95% | [1][2] |
| p-Bromoanisole | Tetrahydrofuran | 1,2-Dibromoethane | 50 | 2 | High | [3] |
| o-Bromoanisole | Tetrahydrofuran | Iodine crystal | Reflux | 1 - 2 | ~90% | [4] |
| 2-Bromomesitylene | Tetrahydrofuran | Dropwise addition | Reflux | 3 | High | [5] |
| 2,6-Dimethylbromobenzene | Tetrahydrofuran | Not specified | Reflux | Not specified | Commercially available as 1.0 M solution | [Sigma-Aldrich] |
| 1-Bromo-4-chlorobenzene | Diethyl ether | Iodine crystal | Reflux | 1 | 75% (crude) | [Investigating a Chemoselective Grignard Reaction] |
| m-Methoxybromobenzene | 2-Methyltetrahydrofuran | 1,2-Dibromoethane or Iodine | 80 | 2 | High | [6] |
Experimental Protocols
Protocol 1: Standard Grignard Reagent Formation
This protocol outlines the standard procedure for the formation of (5-Methoxy-2,4-dimethylphenyl)magnesium bromide using thermal activation.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (three-neck round-bottom flask, reflux condenser, dropping funnel, gas inlet)
Procedure:
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of inert gas to ensure anhydrous conditions.[1]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the three-neck flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[1][7] Gentle warming with a heat gun under vacuum can also be employed before introducing the inert atmosphere.
-
Reaction Setup: Assemble the reflux condenser and dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
Preparation of Aryl Bromide Solution: In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF. Transfer this solution to the dropping funnel.
-
Initiation of Reaction: Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when a color change (disappearance of the iodine color) and/or gentle refluxing is observed.[1] If the reaction does not start, gentle warming with a water bath may be necessary.
-
Addition of Aryl Bromide: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[1] Due to the steric hindrance of the substrate, a slower addition rate may be required.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-3 hours to ensure complete consumption of the starting material. The completion of the reaction is indicated by the consumption of most of the magnesium.
-
Use of the Grignard Reagent: The resulting grey-to-brown solution of (5-Methoxy-2,4-dimethylphenyl)magnesium bromide is ready for use in subsequent reactions. It is recommended to use the freshly prepared Grignard reagent immediately.
Protocol 2: Grignard Reagent Formation using an Initiator
For sterically hindered aryl bromides where initiation is difficult, the use of an initiator can be beneficial.
Materials:
-
Same as Protocol 1, with the addition of a small amount of a more reactive organohalide (e.g., methyl iodide or ethyl bromide).
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Initiation with an Activator: If the reaction fails to initiate with iodine or 1,2-dibromoethane, add a few drops of a solution of methyl iodide or ethyl bromide in the reaction solvent to the magnesium suspension. This will react readily to form a small amount of a more reactive Grignard reagent, which can help to clean and activate the magnesium surface.
-
Once the initiation with the activator is observed (bubbling and/or gentle reflux), proceed with the dropwise addition of the this compound solution as described in steps 6-8 of Protocol 1.
Mandatory Visualizations
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. CN101265201A - A kind of synthetic method of tramadol hydrochloride - Google Patents [patents.google.com]
- 7. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols for the Utilization of 2-Bromo-5-methoxy-1,3-dimethylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Bromo-5-methoxy-1,3-dimethylbenzene, a versatile aromatic building block, in various key organic synthesis transformations. This compound, also known as 4-Bromo-3,5-dimethylanisole, serves as a valuable precursor for the introduction of the 5-methoxy-2,6-dimethylphenyl moiety into complex molecules, a structural motif of interest in medicinal chemistry and materials science.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, reaction setup, and purification.
| Property | Value |
| CAS Number | 6267-34-1 |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| Appearance | Solid |
| Melting Point | 24-25 °C |
| Boiling Point | 259.5 °C at 760 mmHg |
| Density | 1.326 g/cm³ |
Key Applications in Organic Synthesis
This compound is a versatile substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility stems from the presence of a reactive aryl bromide bond, which can readily participate in numerous transition metal-catalyzed cross-coupling reactions.
The general utility of this compound in several key synthetic transformations is outlined below.
Caption: Key Synthetic Transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is widely used to synthesize biaryls, styrenes, and polyolefins.[1]
Application Note:
This compound can be effectively coupled with a variety of aryl and vinyl boronic acids or esters to generate substituted biaryl and styrene derivatives. The electron-donating methoxy and methyl groups on the aromatic ring may influence the reactivity of the aryl bromide. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.
Experimental Protocol (Representative):
This protocol is a generalized procedure based on established methods for the Suzuki coupling of aryl bromides.[2]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Suzuki Coupling Experimental Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a base.[3] This reaction is a powerful tool for the synthesis of anilines and other arylamines.
Application Note:
This compound can be coupled with a wide range of primary and secondary amines to afford the corresponding N-aryl amine derivatives. The steric hindrance from the two ortho-methyl groups may necessitate the use of bulky phosphine ligands to facilitate the reaction. The choice of base is also critical and can influence the reaction rate and yield.
Experimental Protocol (Representative):
This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of aryl bromides.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos) (1.2 - 2 times the moles of Pd)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and the base to a dry Schlenk tube or round-bottom flask.
-
Add the anhydrous solvent and stir the mixture for a few minutes to form the active catalyst.
-
Add this compound and the amine to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 80-110°C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Caption: Buchwald-Hartwig Catalytic Cycle.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[4]
Application Note:
This reaction allows for the direct alkynylation of the this compound core, providing access to a range of arylalkyne derivatives. These products can serve as versatile intermediates for further transformations, such as cycloadditions or the synthesis of conjugated systems. The reaction is typically carried out under mild conditions.
Experimental Protocol (Representative):
This protocol is a generalized procedure based on established methods for the Sonogashira coupling of aryl bromides.[5]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst, copper(I) iodide, and the solvent.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add this compound, the terminal alkyne, and the base under the inert atmosphere.
-
Stir the reaction mixture at room temperature or heat to 50-80°C for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and filter off the amine hydrobromide salt.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[6][7]
Application Note:
This compound can undergo Heck coupling with various alkenes, such as styrenes and acrylates, to form substituted alkenes. The regioselectivity and stereoselectivity of the reaction can be influenced by the choice of catalyst, ligand, and reaction conditions.
Experimental Protocol (Representative):
This protocol is a generalized procedure based on established methods for the Heck reaction of aryl bromides.[8]
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate) (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃)) (2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., DMF, Acetonitrile, Toluene)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry reaction vessel, add the palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, this compound, and the alkene.
-
Heat the reaction mixture to 80-140°C for 12-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Grignard Reagent Formation and Subsequent Reactions
Aryl bromides can be converted to Grignard reagents by reaction with magnesium metal. These organometallic reagents are powerful nucleophiles and bases.
Application Note:
This compound can be converted to its corresponding Grignard reagent, (5-methoxy-2,6-dimethylphenyl)magnesium bromide. This reagent can then be reacted with a wide variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.
Experimental Protocol (Representative):
This protocol is a generalized procedure for Grignard reagent formation and subsequent reaction with an electrophile.[9]
Materials:
-
This compound
-
Magnesium turnings (1.1 - 1.5 equivalents)
-
Iodine (a small crystal for initiation)
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., benzaldehyde, acetone)
-
Saturated aqueous ammonium chloride solution
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Place the magnesium turnings and a crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Dissolve this compound in anhydrous ether or THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of the electrophile in anhydrous ether or THF dropwise.
-
After the addition is complete, stir the reaction at room temperature for 1-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or distillation.
Directed ortho-Lithiation
Directed ortho-lithiation (DoM) is a powerful method for the regioselective functionalization of aromatic rings, where a directing group guides the deprotonation to an adjacent position.[6]
Application Note:
The methoxy group in this compound can act as a directing group for ortho-lithiation. However, the presence of the bromine atom introduces a competing pathway of lithium-halogen exchange. The outcome will depend on the choice of organolithium reagent and the reaction conditions. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures may favor deprotonation, while n-butyllithium is more likely to undergo lithium-halogen exchange.
Experimental Protocol (Representative for Lithiation-Quench):
This protocol is a generalized procedure for a lithiation reaction followed by quenching with an electrophile.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) (1.1 equivalents)
-
Anhydrous THF or diethyl ether
-
Electrophile (e.g., N,N-dimethylformamide (DMF), trimethylsilyl chloride (TMSCl))
-
Saturated aqueous ammonium chloride solution
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add the organolithium reagent dropwise, maintaining the temperature below -70°C.
-
Stir the mixture at -78°C for 1-2 hours.
-
Add the electrophile dropwise at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
These application notes and protocols provide a foundation for the synthetic utility of this compound. Researchers are encouraged to consult the primary literature for specific applications and to optimize reaction conditions for their particular substrates and desired products.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. A Building Block Approach for the Total Synthesis of YM-385781 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Bromo-5-methoxy-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-5-methoxy-1,3-dimethylbenzene as a key building block. This versatile aryl bromide is a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a wide range of coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron species with an organohalide.[1] This reaction is widely used for the synthesis of biaryls and substituted aromatic compounds.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the indicated time (typically 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Quantitative Data: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | Cs₂CO₃ | THF | 80 | 24 | 88-98 |
Note: Yields are representative and based on analogous reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[2] This reaction is of great importance in medicinal chemistry due to the prevalence of the arylamine motif in pharmaceuticals.[3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XantPhos, RuPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, DBU) (1.2 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium catalyst, phosphine ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent and seal the tube.
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring for the indicated time (typically 4-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired N-aryl product.
Quantitative Data: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | Good to Excellent |
| 2 | Morpholine | Pd(OAc)₂ (1.5) | RuPhos (3) | NaOtBu | Dioxane | 100 | 12 | High |
| 3 | Benzylamine | [Pd(cinnamyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | THF | 80 | 24 | Good |
Note: Yields are representative and based on analogous reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This reaction, which utilizes a palladium catalyst and a copper(I) co-catalyst, is instrumental in the synthesis of substituted alkynes.[4]
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Phosphine ligand (e.g., PPh₃) (if not using a pre-formed complex)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and phosphine ligand (if applicable).
-
Add the anhydrous solvent, followed by this compound, the terminal alkyne, and the amine base.
-
Stir the reaction mixture at room temperature or heat to the specified temperature (typically 25-80 °C) for the indicated time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to afford the desired arylalkyne.
Quantitative Data: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | i-Pr₂NH | DMF | 70 | 8 | 80-90 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (3) | Et₃N | Toluene | RT | 24 | 75-85 |
Note: Yields are representative and based on analogous reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] It is a valuable tool for the synthesis of substituted alkenes.[6]
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl acrylate) (1.2 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5 - 3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and phosphine ligand in the anhydrous solvent.
-
Add this compound, the alkene, and the base.
-
Heat the mixture to the specified temperature (typically 100-140 °C) and stir for the indicated time (typically 6-48 hours).
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated palladium black and inorganic salts.
-
Wash the filtrate with water and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the substituted alkene.
Quantitative Data: Representative Conditions for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | Et₃N | DMF | 120 | 24 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Acetonitrile | 100 | 18 | 75-90 |
| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc | Toluene | 130 | 48 | 60-75 |
Note: Yields are representative and based on analogous reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organohalide to form a carbon-carbon bond.[7] While the toxicity of organotin reagents is a concern, their stability and tolerance of a wide range of functional groups make this reaction a valuable synthetic tool.[8]
Experimental Protocol: General Procedure for Stille Coupling
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(vinyl)tin, Tributyl(phenyl)tin) (1.1 - 1.3 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., PPh₃, AsPh₃) (if not using a pre-formed complex)
-
Anhydrous solvent (e.g., Toluene, THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the palladium catalyst and ligand (if necessary).
-
Add the anhydrous solvent, followed by this compound and the organostannane.
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the indicated time (typically 6-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
To remove tin byproducts, the reaction mixture can be washed with an aqueous solution of potassium fluoride.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by flash chromatography.
Quantitative Data: Representative Conditions for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 80-90 |
| 2 | Tributyl(phenyl)tin | Pd₂(dba)₃ (2) | PPh₃ (8) | THF | 90 | 18 | 75-85 |
| 3 | (Tributylstannyl)thiophene | Pd(PPh₃)₄ (4) | - | DMF | 100 | 24 | 70-80 |
Note: Yields are representative and based on analogous reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Disclaimer: The provided protocols are intended as general guidelines. Researchers should conduct their own optimization studies to determine the ideal conditions for their specific substrates and desired outcomes. All experiments should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 6. benchchem.com [benchchem.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Lithiation of 4-Bromo-3,5-dimethylanisole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The lithiation of aryl halides is a fundamental and powerful transformation in organic synthesis, enabling the formation of a nucleophilic aryl-lithium species that can react with a wide array of electrophiles. This protocol details the experimental procedure for the lithiation of 4-Bromo-3,5-dimethylanisole via a lithium-halogen exchange reaction. This method is crucial for synthesizing multi-substituted aromatic compounds, which are valuable intermediates in pharmaceutical and materials science research. The reaction is typically conducted at low temperatures under an inert atmosphere to ensure high selectivity and prevent the degradation of the highly reactive organolithium intermediate.
The core of this procedure is the metal-halogen exchange, a robust reaction for preparing organolithium compounds.[1] The exchange rate is generally faster for heavier halogens, following the trend I > Br > Cl.[1] The use of a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), facilitates this exchange. The resulting 4-lithio-3,5-dimethylanisole is a potent nucleophile, poised for subsequent functionalization.
Quantitative Data Summary
The following tables provide a summary of the key reagents and reaction parameters for the successful lithiation of 4-Bromo-3,5-dimethylanisole.
Table 1: Comparison of Common Lithiating Agents
| Lithiating Agent | Formula | Key Characteristics | Typical Equivalents | Rationale |
| n-Butyllithium (n-BuLi) | CH₃(CH₂)₃Li | Most common and commercially available reagent; byproduct (n-butyl bromide) can sometimes act as an electrophile.[2] | 1.1 eq | A slight excess ensures complete consumption of the starting material. |
| tert-Butyllithium (t-BuLi) | (CH₃)₃CLi | More reactive and basic than n-BuLi; provides cleaner reactions as the t-butyl bromide byproduct is eliminated to form inert isobutylene.[3] More pyrophoric. | 2.1 eq | The second equivalent reacts with the t-BuBr byproduct, preventing side reactions.[3] |
Table 2: Typical Reaction Parameters
| Parameter | Value | Rationale |
| Temperature | -78 °C | Maximizes selectivity, prevents decomposition of the aryl-lithium intermediate, and suppresses side reactions such as the deprotonation of the solvent (THF).[4][5] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | An ethereal, aprotic solvent that effectively solvates the lithium cation, accelerating the reaction.[4] Must be rigorously dried. |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are highly reactive and pyrophoric, readily reacting with oxygen and moisture. A dry, inert atmosphere is critical for safety and success.[6] |
| Concentration | 0.2 - 0.5 M | A standard concentration range that balances reaction rate and solubility while facilitating temperature control. |
| Lithiation Time | 30 - 60 minutes | Sufficient time to ensure complete lithium-halogen exchange before the addition of an electrophile. |
| Electrophile Quench Time | 1 - 3 hours (while warming to room temp.) | Allows the reaction between the aryl-lithium species and the electrophile to proceed to completion. |
Experimental Workflow
The diagram below illustrates the general workflow for the lithiation of 4-Bromo-3,5-dimethylanisole and subsequent reaction with an electrophile.
Caption: Experimental workflow for the lithiation of 4-Bromo-3,5-dimethylanisole.
Detailed Experimental Protocol
This protocol describes the lithiation of 4-Bromo-3,5-dimethylanisole using n-butyllithium, followed by quenching with N,N-Dimethylformamide (DMF) to yield 4-methoxy-2,6-dimethylbenzaldehyde.
Materials and Equipment:
-
4-Bromo-3,5-dimethylanisole (MW: 215.09 g/mol )
-
n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or a three-neck round-bottom flask
-
Magnetic stir bar and stirrer
-
Septa
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen) with a manifold or balloon
-
Dry ice/acetone bath
Safety Precautions:
-
Organolithium reagents like n-BuLi are pyrophoric and react violently with water.[4] All manipulations must be performed under a strict inert atmosphere using anhydrous solvents and proper syringe techniques.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
The reaction should be performed in a well-ventilated fume hood.
Procedure:
-
Reaction Setup:
-
Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool to room temperature under a stream of inert gas.
-
Assemble a dry Schlenk flask containing a magnetic stir bar. Seal the flask with a rubber septum and purge with inert gas (Argon or Nitrogen) for at least 15 minutes.
-
-
Addition of Reactant and Solvent:
-
Under a positive flow of inert gas, add 4-Bromo-3,5-dimethylanisole (1.0 eq) to the flask.
-
Using a syringe, add anhydrous THF to achieve a concentration of approximately 0.3 M. Stir the mixture until the starting material is fully dissolved.
-
-
Lithiation:
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath. Stir the solution for 10-15 minutes to allow the temperature to equilibrate.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. It is crucial to keep the needle tip below the surface of the solution and to monitor the addition rate to ensure the internal temperature does not rise significantly.
-
After the addition is complete, stir the pale yellow to colorless reaction mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.
-
-
Electrophilic Quench:
-
While maintaining the temperature at -78 °C, slowly add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.
-
After the addition, allow the reaction to stir at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to warm slowly to room temperature over 1-2 hours.
-
-
Workup:
-
Once the reaction has reached room temperature, cool the flask in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Vigorous gas evolution may occur.
-
Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water, then with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude aldehyde product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 4-methoxy-2,6-dimethylbenzaldehyde.
-
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. vapourtec.com [vapourtec.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Bromo-5-methoxy-1,3-dimethylbenzene as a Versatile Building Block for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methoxy-1,3-dimethylbenzene, also known as 4-Bromo-3,5-dimethylanisole, is a strategically functionalized aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical drug discovery. Its unique substitution pattern, featuring a reactive bromine atom, an electron-donating methoxy group, and two methyl groups, offers medicinal chemists a versatile scaffold for the construction of novel therapeutic agents. The bromine atom acts as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments and the exploration of extensive chemical space. This is particularly relevant in the development of targeted therapies, such as kinase inhibitors, where precise molecular architectures are required for selective interaction with biological targets.
The presence of the methoxy and dimethyl groups on the benzene ring influences the molecule's electronic properties and steric environment. These features can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidate, including its binding affinity, selectivity, and metabolic stability. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.
Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology, that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many cancers.[1] The general structure of many kinase inhibitors includes a heterocyclic core that interacts with the hinge region of the kinase, and various substituted aryl groups that occupy adjacent hydrophobic pockets.
This compound is an ideal starting material for the synthesis of the substituted aryl moieties of kinase inhibitors. Through palladium-catalyzed cross-coupling reactions, the 5-methoxy-1,3-dimethylphenyl group can be appended to a core heterocyclic structure, contributing to the overall binding affinity and selectivity of the inhibitor.
Below is a conceptual signaling pathway illustrating the role of a generic kinase and its inhibition, a common target for drugs synthesized using building blocks like this compound.
Caption: Generic Kinase Signaling Pathway Inhibition.
Experimental Protocols
The following section provides a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This reaction is a powerful and widely used method for forming carbon-carbon bonds.[3][4][5]
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with a Heterocyclic Boronic Acid
This protocol describes the synthesis of a biaryl compound, a common structural motif in pharmaceuticals, by coupling this compound with a generic heterocyclic boronic acid.
Materials:
-
This compound (1.0 eq)
-
Heterocyclic boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the heterocyclic boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
The workflow for this experimental protocol is illustrated in the diagram below.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Data Presentation
The following tables summarize typical quantitative data for Suzuki-Miyaura cross-coupling reactions involving aryl bromides, providing an expected range for reaction parameters and outcomes when using this compound as a substrate.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Aryl Bromide | This compound |
| Boronic Acid | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) |
| Catalyst Loading | 1 - 5 mol% |
| Ligand | PPh₃, SPhos, XPhos |
| Ligand Loading | 2 - 10 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Base Amount | 2.0 - 3.0 equivalents |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80 - 120 °C |
| Reaction Time | 2 - 24 hours |
Table 2: Expected Outcomes and Analytical Data
| Parameter | Expected Value/Data |
| Yield | 70 - 95% |
| Purity (post-chromatography) | >98% (by HPLC) |
| ¹H NMR | Disappearance of aryl-Br proton signal, appearance of new biaryl proton signals. |
| ¹³C NMR | Shift in carbon signals corresponding to the coupled aromatic rings. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of the coupled product. |
Conclusion
This compound is a highly useful and versatile building block for the synthesis of pharmaceutically relevant compounds. Its participation in robust and efficient cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the straightforward construction of complex molecular architectures. The protocols and data presented herein provide a foundational guide for researchers and scientists in drug discovery to effectively utilize this compound in the development of novel therapeutics, particularly in the area of kinase inhibitors. The ability to systematically modify molecular structures using such building blocks is a cornerstone of modern medicinal chemistry, enabling the optimization of drug candidates for enhanced efficacy and safety.
References
Application Notes and Protocols for the Bromination of 3,5-Dimethylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromination of 3,5-dimethylanisole is a crucial electrophilic aromatic substitution reaction for the synthesis of functionalized aromatic compounds. These products serve as versatile intermediates in the development of pharmaceuticals and other complex organic molecules. The methoxy and methyl groups on the anisole ring are activating and direct the electrophilic attack to specific positions, making this reaction a subject of interest for achieving high regioselectivity. This document provides a detailed protocol for the selective monobromination of 3,5-dimethylanisole and offers insights into reaction optimization and alternative methodologies.
Key Reaction Parameters
The successful bromination of 3,5-dimethylanisole to yield the desired 4-bromo-3,5-dimethylanisole hinges on precise control over stoichiometry and temperature to prevent the formation of polybrominated byproducts.[1]
| Parameter | Recommended Condition | Notes |
| Substrate | 3,5-Dimethylanisole | Purity: ≥99%[2] |
| Brominating Agent | Bromine (Br₂) | Can be substituted with milder agents like N-Bromosuccinimide (NBS) for enhanced control.[1] |
| Solvent | Carbon Tetrachloride (CCl₄) | Acetic acid can also be employed as it can stabilize reaction intermediates.[1] |
| Stoichiometry | 1:1 molar ratio of 3,5-dimethylanisole to bromine | Strict adherence to this ratio is critical to prevent over-bromination.[1] |
| Temperature | 0°C | Lower temperatures enhance selectivity by reducing the reaction rate.[1] |
| Reaction Time | 3.5 hours | Monitoring by Thin Layer Chromatography (TLC) is recommended.[3] |
| Workup | Quenching with 3% NaOH solution | Neutralizes excess bromine and acidic byproducts. |
| Yield | ~100% (crude) | The reaction is reported to proceed with high efficiency.[4] |
Experimental Protocol: Synthesis of 4-Bromo-3,5-dimethylanisole
This protocol is adapted from a verified synthetic procedure.[4]
Materials:
-
3,5-Dimethylanisole (26 mL, 183.8 mmol)
-
Bromine (9.4 mL, 183.8 mmol)
-
Carbon Tetrachloride (CCl₄, 450 mL)
-
3% Sodium Hydroxide (NaOH) solution (500 mL)
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethylanisole (26 mL, 183.8 mmol) in 300 mL of carbon tetrachloride.
-
Cool the solution to 0°C using an ice bath.
-
Separately, prepare a solution of bromine (9.4 mL, 183.8 mmol) in 150 mL of carbon tetrachloride.
-
Slowly add the bromine solution to the stirred solution of 3,5-dimethylanisole over a period of three hours using an addition funnel.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 30 minutes.
-
Quench the reaction by adding 500 mL of a 3% sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and isolate the organic layer.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a slightly yellow oil.
Expected Outcome:
The reaction is expected to yield approximately 39.5 g (100%) of 4-bromo-3,5-dimethylanisole.[4] NMR analysis has shown the product to be of sufficient purity for subsequent use without further purification.[4]
Product Characterization Data
| Analysis | Data |
| ¹H NMR (300MHz, CDCl₃) | δ 2.40 (6H, s), 3.77 (3H, s), 6.66 (2H, s)[4] |
Experimental Workflow
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Bromo-5-methoxy-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-5-methoxy-1,3-dimethylbenzene as a key building block. The methodologies described herein are fundamental for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of complex molecules with applications in medicinal chemistry, materials science, and drug development.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, renowned for their efficiency, selectivity, and broad functional group tolerance.[1] These reactions facilitate the formation of new chemical bonds by coupling an organohalide with a variety of coupling partners. This compound is a versatile aryl bromide that can be readily functionalized at the 2-position through these powerful catalytic methods. The electron-donating methoxy and methyl groups on the aromatic ring influence its reactivity in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[2] This reaction is widely used for the synthesis of biaryl and substituted aromatic compounds.
Application Notes:
The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids provides access to a wide range of 2-aryl-5-methoxy-1,3-dimethylbenzene derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions such as protodeboronation of the boronic acid. For electron-rich aryl bromides like the target substrate, the use of bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.
Quantitative Data:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 90-98 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 18 | 80-90 |
| 4 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.5) | Acetonitrile/H₂O (5:1) | 90 | 24 | 75-85 |
| Note: Yields are estimated based on typical ranges for similar substrates and may require optimization for this specific compound. |
Experimental Protocol: Synthesis of 2-Phenyl-5-methoxy-1,3-dimethylbenzene
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Sphos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed Toluene
-
Degassed deionized water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene and degassed water (10:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Diagrams:
References
Applications of 4-Bromo-3,5-dimethylanisole in Medicinal Chemistry: A Methodological Overview
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-3,5-dimethylanisole is a substituted aromatic compound that presents itself as a versatile building block in the synthesis of more complex molecules for medicinal chemistry applications. Its chemical structure, featuring a reactive bromine atom and a methoxy-activated phenyl ring with two methyl groups, allows for its incorporation into a variety of molecular scaffolds. The bromine atom serves as a key handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery. This document outlines potential applications and generalized experimental protocols for the use of 4-Bromo-3,5-dimethylanisole in the synthesis of bioactive compounds.
While specific drug candidates or extensive biological data directly originating from 4-Bromo-3,5-dimethylanisole are not widely documented in publicly available research, its structural motifs are present in various classes of biologically active molecules. The following sections provide a theoretical framework and methodological guidance for leveraging this compound in drug discovery programs.
Application Notes
The primary application of 4-Bromo-3,5-dimethylanisole in medicinal chemistry is as a synthetic intermediate. Its utility stems from the ability to undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of diverse functionalities, leading to the generation of libraries of compounds for biological screening.
Potential Therapeutic Areas:
-
Kinase Inhibitors: The 3,5-dimethylphenyl moiety can be found in some kinase inhibitor scaffolds. By coupling 4-Bromo-3,5-dimethylanisole with appropriate heterocyclic partners, novel compounds targeting protein kinases involved in cancer and inflammatory diseases could be synthesized.
-
Anti-inflammatory Agents: The synthesis of biaryl compounds, a common structural feature in many anti-inflammatory drugs, can be achieved using 4-Bromo-3,5-dimethylanisole as a starting material in Suzuki-Miyaura couplings.
-
Central Nervous System (CNS) Agents: The lipophilic nature of the 3,5-dimethylanisole core makes it a suitable scaffold for CNS-penetrant molecules. Its derivatives could be explored for activity as receptor antagonists or enzyme inhibitors within the CNS.
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions involving 4-Bromo-3,5-dimethylanisole. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of 4-Bromo-3,5-dimethylanisole with a generic arylboronic acid.
Materials:
-
4-Bromo-3,5-dimethylanisole
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 4-Bromo-3,5-dimethylanisole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add K₂CO₃ (2.0 mmol) to the vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl derivative.
Troubleshooting & Optimization
optimizing Suzuki coupling conditions for 2-Bromo-5-methoxy-1,3-dimethylbenzene
An invaluable tool in modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds.[1] However, when dealing with sterically hindered substrates such as 2-Bromo-5-methoxy-1,3-dimethylbenzene, achieving high yields can be challenging due to the steric bulk around the reaction sites, which can impede key steps of the catalytic cycle.[2][3]
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers in overcoming common obstacles encountered during the Suzuki coupling of sterically demanding aryl bromides.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experiment.
Question 1: I am observing low to no conversion of my starting material, this compound. What are the most common causes and how can I fix this?
Answer: Low conversion with sterically hindered substrates is a frequent challenge. The issue often lies within the catalyst system or reaction conditions, which are not robust enough to overcome the steric hindrance.[2]
Initial Checks & Solutions:
-
Catalyst and Ligand Inactivity: This is the most critical factor.[3] Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[2]
-
Solution: Switch to a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[4] These ligands promote the formation of a highly reactive palladium(0) species necessary for the oxidative addition of the hindered aryl bromide and also accelerate the final reductive elimination step. Ensure your palladium source and ligand are fresh, as phosphine ligands can oxidize and catalysts can degrade over time.[5]
-
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), it must be reduced in-situ to the active Pd(0) species. This process can sometimes be inefficient.[4][6]
-
Suboptimal Temperature: Sterically hindered couplings are often sluggish and require more thermal energy.[3]
-
Solution: Increase the reaction temperature. If the reaction is slow at 80 °C, try raising it to 100-110 °C, or higher if your solvent's boiling point allows. Microwave irradiation can also be an effective method to accelerate the reaction.
-
-
Poor Reagent Solubility: If the aryl halide or boronic acid is not fully dissolved, the reaction rate will be severely limited.[9][10]
-
Solution: Select a solvent in which all substrates are more soluble at the reaction temperature. Common choices for hindered couplings include toluene, xylene, or dioxane.[3]
-
Question 2: My reaction is producing significant side products, primarily from homocoupling of the boronic acid and reduction of my aryl bromide (dehalogenation). What is causing this?
Answer: The formation of these side products indicates issues with the reaction atmosphere or the stability of intermediates in the catalytic cycle.
Causes & Solutions:
-
Homocoupling (Boronic Acid Dimerization): This side reaction is almost always caused by the presence of oxygen in the reaction mixture.[9][11] Oxygen can lead to the oxidation of the Pd(0) catalyst and promote the coupling of two boronic acid molecules.[4]
-
Dehalogenation (Reduction of Aryl Bromide): This occurs when the aryl-palladium intermediate formed after oxidative addition is intercepted by a hydride source before it can react with the boronic acid.[11] This can be exacerbated by harsh reaction conditions.[6]
-
Solution: This side reaction can sometimes be suppressed by changing the base or solvent system.[12] Using a well-defined pre-catalyst can also minimize pathways that lead to dehalogenation.
-
-
Protodeboronation (Loss of Boronic Acid Group): This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water), destroying your nucleophile.[3][5]
-
Solution: Use a milder base such as K₃PO₄ or Cs₂CO₃.[5] While some protocols use aqueous bases, running the reaction under anhydrous conditions can minimize this side reaction.[5] Using a more stable boronic ester, such as a pinacol ester, instead of the boronic acid can also significantly reduce protodeboronation.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst-ligand system for coupling a di-ortho-substituted aryl bromide like this compound?
For challenging, sterically hindered substrates, the choice of ligand is paramount. Highly active catalyst systems are required. Bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) are considered the state-of-the-art and are highly recommended. N-heterocyclic carbene (NHC) ligands have also shown high efficacy.[3]
Q2: How do I choose the optimal base and solvent?
The base activates the boronic acid for the crucial transmetalation step.[3] For sterically hindered systems, moderately strong inorganic bases are often the most effective. The solvent must be able to dissolve all reagents and be stable at the required reaction temperature.
Q3: My boronic acid is unstable. What can I do?
Protodeboronation is a major cause of low yields.[5] If you suspect your boronic acid is degrading under the reaction conditions, consider converting it to a more stable boronic ester, such as a pinacol or MIDA ester.[5][11] These are often more robust and can be used directly in the coupling reaction. Using a 1.5 to 2-fold excess of the boronic acid reagent can also help compensate for some degradation.
Q4: Is it necessary to use strictly anhydrous and oxygen-free conditions?
Yes, absolutely. For optimal and reproducible results, the exclusion of oxygen is critical. Oxygen can deactivate the Pd(0) catalyst and lead to the unwanted homocoupling of the boronic acid.[4][9] While some Suzuki protocols use aqueous bases, excess water can promote the decomposition (protodeboronation) of the boronic acid.[5] Therefore, using anhydrous, degassed solvents and maintaining a positive pressure of an inert gas is strongly recommended.[5][9]
Data Presentation: Optimizing Reaction Components
The following tables summarize recommended starting points for optimizing the Suzuki coupling of sterically hindered aryl bromides.
Table 1: Effect of Catalyst and Ligand Systems on Yield for Hindered Substrates
| Palladium Source (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Very Low to None | Standard ligand, generally ineffective for sterically demanding substrates.[2] |
| Pd₂(dba)₃ (1-3) | SPhos or XPhos (2-6) | High to Excellent | Bulky, electron-rich ligands that accelerate key steps in the catalytic cycle. Excellent choice for hindered substrates.[3][8] |
| Pd(dppf)Cl₂ (2-5) | - | Moderate to High | A robust pre-catalyst that can be effective, but may be less active than Buchwald systems for highly hindered substrates.[8] |
| XPhos Pd G3 (1-3) | - | High to Excellent | A highly active and stable pre-catalyst, often the best choice for challenging couplings.[8] |
Table 2: Influence of Base and Solvent on Yield for Hindered Substrates
| Base (Equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene / H₂O | Moderate to High | A common and cost-effective choice, but the presence of water can cause protodeboronation.[8] |
| K₃PO₄ (2-3) | Toluene or Dioxane | High | Often an excellent choice for hindered couplings; its moderate basicity can minimize side reactions.[4] |
| Cs₂CO₃ (2-3) | Dioxane or THF | High to Excellent | A strong base that is very effective but more expensive. |
| K-Ot-Bu (2-3) | Toluene or THF | Variable | A very strong base that may be necessary for extremely challenging couplings, but can promote side reactions. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and should be optimized for your specific boronic acid coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.5 equiv)[3]
-
Palladium Catalyst (e.g., XPhos Pd G3, 2 mol%)[8]
-
Base (e.g., K₃PO₄, 3.0 equiv)[4]
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)[3]
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, the boronic acid/ester, and the finely powdered base.[4]
-
Inert Atmosphere Setup: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5][9]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.[9] Then, quickly add the palladium catalyst.
-
Degassing (Optional but Recommended): Bubble argon or nitrogen through the stirred reaction mixture for another 10-15 minutes.[9][12]
-
Reaction Execution: Place the sealed vessel in a preheated heating block or oil bath set to the desired temperature (a good starting point is 100 °C).[3][9]
-
Monitoring: Stir the reaction vigorously for 12-24 hours. The progress can be monitored by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[9]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water.[12]
-
Extraction and Purification: Separate the organic layer. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
Visualizations
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Bromo-5-methoxy-1,3-dimethylbenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 2-Bromo-5-methoxy-1,3-dimethylbenzene. The primary synthesis route involves the electrophilic bromination of 3,5-dimethylanisole.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields are typically traced back to several key factors:
-
Reaction Temperature: Performing the bromination at temperatures above the recommended 0°C can lead to increased side product formation and reduced yield of the desired product.[1]
-
Reagent Purity: Using impure 3,5-dimethylanisole or decomposed brominating agents can inhibit the reaction or introduce contaminants.
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can result in unreacted starting material. Monitoring the reaction via Thin-Layer Chromatography (TLC) is recommended.[2]
-
Workup Issues: Product loss can occur during aqueous extraction, especially if emulsions form or if the pH is not controlled correctly during quenching.[2]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The presence of multiple spots indicates the formation of byproducts. The most common side products in this synthesis are:
-
Di-brominated Products: The starting material, 3,5-dimethylanisole, has a highly activated aromatic ring, which can lead to a second bromination event, resulting in products like 2,4-dibromo-5-methoxy-1,3-dimethylbenzene.
-
Side-Chain Bromination Products: When using N-Bromosuccinimide (NBS), especially in non-polar solvents like carbon tetrachloride (CCl₄) and under light exposure, bromination can occur on one of the methyl groups (benzylic bromination) via a radical mechanism.[3][4]
-
Polymeric Material: Under harsh conditions, polymerization can occur, which often appears as a streak or baseline material on a TLC plate.[2]
Q3: How can I prevent the formation of di-brominated byproducts?
A3: To minimize over-bromination, precise control of the reaction stoichiometry is critical. Use a 1:1 molar ratio of 3,5-dimethylanisole to the brominating agent (e.g., Br₂).[1] The slow, dropwise addition of the bromine solution to the reaction mixture at a controlled low temperature (0°C) is also essential to prevent localized areas of high bromine concentration.[1]
Q4: My NMR analysis shows bromination on a methyl group instead of the aromatic ring. Why did this happen?
A4: This is a classic case of side-chain (benzylic) bromination competing with nuclear (aromatic ring) bromination. This outcome is highly favored when using N-Bromosuccinimide (NBS) in a non-polar solvent like CCl₄, often initiated by light or radical initiators.[3] To ensure bromination occurs on the aromatic ring, switch to a polar solvent like acetonitrile (CH₃CN) when using NBS, as this system strongly favors nuclear bromination even at room temperature.
Q5: What is the best brominating agent and solvent system for this synthesis?
A5: The choice depends on the desired selectivity and available equipment.
-
Bromine in Carbon Tetrachloride (Br₂/CCl₄): This is a classic and effective method for achieving the desired mono-brominated product, provided the temperature is maintained at 0°C.[1] However, both reagents are highly toxic and require careful handling in a fume hood.
-
N-Bromosuccinimide in Acetonitrile (NBS/CH₃CN): This system is an excellent alternative that is mild, highly regioselective for nuclear bromination, and can be run at room temperature.[4] It effectively avoids the side-chain bromination that can occur with NBS in other solvents.[4]
Troubleshooting Guide
| Problem Observed | Possible Cause(s) | Recommended Solution(s) |
| Low Yield & Low Purity | Reaction temperature was too high. | Maintain the reaction temperature strictly at 0°C, especially during the addition of bromine.[1] |
| Impure or old reagents were used. | Use freshly purified starting material and a new bottle of the brominating agent. | |
| Inefficient quenching or workup. | Quench the reaction thoroughly with a reducing agent (e.g., sodium thiosulfate or sodium bisulfite) to destroy excess bromine before extraction. Ensure correct pH during aqueous washes.[2] | |
| Multiple Products on TLC/NMR | Over-bromination occurred. | Ensure a strict 1:1 stoichiometry of anisole to bromine. Add the bromine solution slowly over a prolonged period.[1] |
| Side-chain bromination occurred (with NBS). | Change the solvent from CCl₄ to a polar solvent like acetonitrile (CH₃CN).[4] Conduct the reaction in the dark to disfavor radical pathways.[4] | |
| Reaction Stalled / Incomplete | Insufficient amount of brominating agent. | Re-check calculations and ensure the correct molar equivalents were added. |
| Poor mixing in a heterogeneous reaction (e.g., with NBS). | Ensure vigorous stirring to maintain proper contact between reactants. |
Data Presentation
The choice of solvent has a profound impact on the regioselectivity of bromination when using N-Bromosuccinimide (NBS). The following table, adapted from data on a similar substrate (2,3-dimethylanisole), illustrates the exclusive formation of the ring-brominated product in acetonitrile.[4]
| Substrate | Method | Product Distribution (Ring vs. Side-Chain) | Yield (%) |
| 2,3-dimethylanisole | NBS-CCl₄ (reflux, light) | Mixture of Ring and Side-Chain Products | 97 |
| 2,3-dimethylanisole | NBS-CH₃CN (room temp) | 100% Ring Bromination | 94 |
Experimental Protocols
Protocol 1: Bromination using Bromine in Carbon Tetrachloride [1]
-
Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 3,5-dimethylanisole (1.0 eq) in carbon tetrachloride (CCl₄). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Prepare a solution of bromine (1.0 eq) in CCl₄. Add this solution dropwise to the stirred anisole solution over several hours, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Stir the mixture for an additional 30 minutes at 0°C after the addition is complete.
-
Workup: Quench the reaction by slowly adding a 3% aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium thiosulfate until the orange/brown color of bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Isolate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product as a slightly yellow oil. The product can be further purified by vacuum distillation if necessary.
Protocol 2: Regiospecific Bromination using NBS in Acetonitrile [4]
-
Setup: In a round-bottom flask, dissolve 3,5-dimethylanisole (1.0 eq) in acetonitrile (CH₃CN).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Remove the acetonitrile by rotary evaporation.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the solvent in vacuo to yield the product. Column chromatography can be used for further purification if needed.
Visualizations
Caption: Experimental workflow for the synthesis via bromination with Br₂/CCl₄.
Caption: Troubleshooting decision tree for diagnosing low yield and purity issues.
References
Technical Support Center: Purification of 2-Bromo-5-methoxy-1,3-dimethylbenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Bromo-5-methoxy-1,3-dimethylbenzene. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Initial Purification Attempt
-
Question: I performed a purification of my crude this compound, but analytical results (GC/HPLC) show significant impurities remain. What are the likely impurities and how can I improve the purity?
-
Answer:
-
Potential Impurities:
-
Isomeric Byproducts: During the bromination of 1-methoxy-3,5-dimethylbenzene, bromination at other positions on the aromatic ring can occur, leading to isomeric impurities. The presence of two methyl groups and a methoxy group directs bromination, but minor products can still form.
-
Unreacted Starting Material: Incomplete bromination can leave residual 1-methoxy-3,5-dimethylbenzene in your crude product.
-
Di-brominated Species: Over-bromination can lead to the formation of di-bromo-5-methoxy-1,3-dimethylbenzene.
-
Solvent and Reagent Residues: Residual solvents from the reaction or work-up, as well as unreacted brominating agents (e.g., NBS) or their byproducts (e.g., succinimide), may be present.
-
-
Troubleshooting Steps:
-
Optimize Purification Technique:
-
Column Chromatography: This is often the most effective method for separating isomers and other closely related impurities. Use a high-quality silica gel and an optimized eluent system. A non-polar solvent like hexane is a good starting point, with a slow gradient of a slightly more polar solvent like ethyl acetate or dichloromethane if necessary.[1]
-
Recrystallization: If your crude product is a solid or can be induced to crystallize, recrystallization can be effective. Test various solvents to find one in which the desired product is highly soluble at elevated temperatures and poorly soluble at low temperatures, while impurities have different solubility profiles. Common solvents for aromatic compounds include ethanol, methanol, and hexanes.[2]
-
Distillation: Given the boiling point of the target compound, vacuum distillation could be an option if the impurities have significantly different boiling points.
-
-
Monitor with TLC: Before scaling up your purification, use Thin Layer Chromatography (TLC) to screen for an effective solvent system for column chromatography or to assess the potential success of recrystallization.
-
-
Issue 2: Product "Oiling Out" During Recrystallization
-
Question: I'm trying to recrystallize my crude this compound, but it's forming an oil instead of crystals. What's causing this and how can I fix it?
-
Answer:
-
Causes:
-
High Impurity Level: A high concentration of impurities can depress the melting point of your compound and inhibit crystal lattice formation.
-
Inappropriate Solvent: The boiling point of your chosen solvent might be higher than the melting point of your product-impurity mixture.
-
Supersaturation: The solution may be too concentrated, leading to rapid precipitation as an oil.
-
Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.
-
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.[3]
-
Solvent Pair: Try a two-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Add a drop of the "good" solvent to clarify and then allow to cool slowly.[2]
-
-
Issue 3: Poor Separation During Column Chromatography
-
Question: I'm running a column to purify my product, but the fractions are all mixed, or the product is streaking down the column. How can I improve my separation?
-
Answer:
-
Causes of Poor Separation:
-
Inappropriate Eluent System: The polarity of the solvent system may be too high, causing all components to move too quickly, or too low, resulting in slow elution and band broadening.
-
Column Overloading: Loading too much crude material onto the column will lead to broad, overlapping bands.[3]
-
Poor Column Packing: An unevenly packed column will have channels that lead to poor separation.
-
Sample Application: Applying the sample in too large a volume of solvent or disturbing the top of the silica gel can lead to a broad starting band.
-
-
Troubleshooting Steps:
-
Optimize Eluent System with TLC: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Reduce Load: Decrease the amount of crude product loaded onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Dry Loading: For better separation, especially if your compound is not very soluble in the eluent, consider "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of your column.[2]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected physical state of pure this compound at room temperature?
-
A1: The literature indicates that this compound has a melting point of 24-25 °C.[4] Therefore, depending on the ambient temperature, it can be a solid or a liquid.
-
-
Q2: What are the key physical properties to consider during purification?
-
A2: Key properties include its boiling point of 259.5 °C at 760 mmHg and its density of approximately 1.326 g/cm³.[4] Its solubility in non-polar organic solvents is also a critical factor for chromatography and recrystallization.
-
-
Q3: Which analytical techniques are best for assessing the purity of the final product?
-
A3: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are ideal for determining the purity and quantifying residual impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and identifying any isomeric impurities.
-
Data Presentation
Table 1: Physical Properties and Purification Parameters
| Property | Value | Source |
| Chemical Formula | C₉H₁₁BrO | [4] |
| Molecular Weight | 215.09 g/mol | [4] |
| Melting Point | 24-25 °C | [4] |
| Boiling Point | 259.5 °C at 760 mmHg | [4] |
| Density | 1.326 g/cm³ | [4] |
| Recommended Purification Technique | Flash Column Chromatography | [1] |
| Stationary Phase | Silica Gel | [1] |
| Mobile Phase (Eluent) | Hexane | [1] |
| Purity Assessment | GC, HPLC, ¹H NMR, ¹³C NMR | [5] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a series of solvent systems of varying polarity (e.g., different ratios of hexane and ethyl acetate).
-
Visualize the spots under UV light and/or by staining.
-
Select the solvent system that provides good separation of the product spot from impurity spots, with an Rf value for the product of approximately 0.3-0.4.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, allowing the silica to settle without forming air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be miscible with the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
Gently add a small layer of sand on top of the silica to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column using a pump or inert gas to achieve a steady flow rate.
-
Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC analysis.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Technical Support Center: Improving Buchwald-Hartwig Amination Yields with 4-Bromo-3,5-dimethylanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of the sterically hindered and electron-rich substrate, 4-Bromo-3,5-dimethylanisole.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Bromo-3,5-dimethylanisole a challenging substrate for Buchwald-Hartwig amination?
A1: 4-Bromo-3,5-dimethylanisole presents two main challenges. First, the two methyl groups ortho to the bromine atom create significant steric hindrance around the reaction center. This steric bulk can impede the approach of the palladium catalyst and the amine, slowing down the oxidative addition and reductive elimination steps of the catalytic cycle. Second, the methoxy group is electron-donating, which increases the electron density of the aryl bromide. This can make the oxidative addition of the palladium(0) catalyst to the aryl-bromine bond less favorable.
Q2: My reaction with 4-Bromo-3,5-dimethylanisole is not proceeding to completion, or the yield is very low. What are the most common causes?
A2: Low yields or incomplete conversion are often attributed to one or more of the following factors:
-
Suboptimal Ligand Choice: The ligand is crucial for the success of this reaction. A ligand that is not sterically bulky or electron-rich enough may not facilitate the catalytic cycle effectively with this hindered substrate.
-
Inappropriate Base Selection: The strength and nature of the base are critical. An unsuitable base may not be strong enough to deprotonate the amine or the palladium-amine complex, or it could lead to side reactions.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to the oxidation of the active Pd(0) species. Impurities in the reagents or solvent can also poison the catalyst.
-
Poor Solubility: If any of the reaction components (aryl bromide, amine, base, or catalyst) are not well-dissolved in the solvent at the reaction temperature, the reaction rate will be significantly reduced.
-
Incorrect Reaction Temperature: The reaction temperature needs to be high enough to overcome the activation energy barrier for this challenging substrate, but excessive heat can lead to catalyst decomposition or side reactions.
Q3: What is the "hydrodehalogenation" side product, and how can I minimize it?
A3: Hydrodehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene (in this case, 3,5-dimethylanisole). This can occur through various pathways, including β-hydride elimination from a palladium-amido intermediate. To minimize this side reaction, consider the following:
-
Ligand Selection: Employing bulky, electron-rich ligands can favor the desired reductive elimination over β-hydride elimination.
-
Base Choice: Using a non-nucleophilic, strong base can sometimes reduce the incidence of hydrodehalogenation.
-
Temperature Optimization: Lowering the reaction temperature, if the reaction still proceeds at a reasonable rate, can sometimes suppress this side reaction.
Troubleshooting Guide
Issue 1: Low to No Product Formation
If you observe little to no formation of the desired N-arylated product, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause of the issue.
Figure 1. A stepwise workflow for troubleshooting low yields in the Buchwald-Hartwig amination of 4-Bromo-3,5-dimethylanisole.
Detailed Troubleshooting Steps:
-
Verify Reagent and Reaction Setup Quality:
-
Purity: Ensure the 4-Bromo-3,5-dimethylanisole, amine, and all reagents are of high purity. Impurities can poison the palladium catalyst.
-
Inert Atmosphere: The Buchwald-Hartwig amination is highly sensitive to oxygen.[1] Ensure that all glassware is oven-dried and that the reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Solvents should be anhydrous and thoroughly degassed.
-
-
Optimize the Catalyst System:
-
Ligand Choice: For sterically hindered substrates like 4-Bromo-3,5-dimethylanisole, bulky and electron-rich phosphine ligands are generally required.[1] Consider screening ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Josiphos families. The choice of ligand can significantly impact the reaction's success.
-
Palladium Precatalyst: Using a pre-formed palladium catalyst (precatalyst) can often lead to more reproducible results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.
-
-
Screen Reaction Parameters:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are typically employed.[2] Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be necessary, potentially requiring higher temperatures. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be effective.
-
Solvent Effects: The solvent must be capable of dissolving all reaction components at the reaction temperature. Toluene, dioxane, and THF are common choices.[1] If solubility is an issue, a change of solvent may be required.
-
Temperature Optimization: While many Buchwald-Hartwig reactions are run at elevated temperatures (e.g., 80-110 °C), the optimal temperature can be substrate-dependent.[3] If no reaction is observed, a gradual increase in temperature may be beneficial. Conversely, if side reactions are prevalent, lowering the temperature could improve selectivity.
-
Issue 2: Formation of Significant Side Products
The presence of side products can complicate purification and reduce the yield of the desired product.
-
Hydrodehalogenation: As discussed in the FAQs, this is the reduction of the aryl bromide. Employing bulkier ligands and optimizing the base and temperature can help mitigate this.
-
Homocoupling of the Amine: This can sometimes occur, especially with primary amines. Adjusting the stoichiometry of the reactants (a slight excess of the aryl bromide) might reduce this side reaction.
Data Presentation: Ligand and Base Screening
The following tables summarize representative data for the Buchwald-Hartwig amination of sterically hindered aryl bromides, providing a starting point for optimization.
Table 1: Ligand Performance in the Amination of a Sterically Hindered Aryl Bromide with Morpholine
| Entry | Ligand | Pd Precatalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | XPhos | Pd₂(dba)₃ (2) | NaOtBu (1.2) | Toluene | 100 | 18 | >95 |
| 2 | RuPhos | Pd₂(dba)₃ (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 92 |
| 3 | SPhos | Pd₂(dba)₃ (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 88 |
| 4 | P(o-tolyl)₃ | Pd₂(dba)₃ (2) | NaOtBu (1.2) | Toluene | 100 | 24 | <10 |
Data is representative for sterically hindered aryl bromides and may require optimization for 4-Bromo-3,5-dimethylanisole.
Table 2: Base Performance in the Amination of a Sterically Hindered Aryl Bromide with Aniline
| Entry | Ligand | Pd Precatalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | XPhos | Pd(OAc)₂ (2) | NaOtBu (1.4) | Dioxane | 110 | 12 | 94 |
| 2 | XPhos | Pd(OAc)₂ (2) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 78 |
| 3 | XPhos | Pd(OAc)₂ (2) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 85 |
| 4 | XPhos | Pd(OAc)₂ (2) | LHMDS (1.5) | Toluene | 100 | 12 | 91 |
Data is representative for sterically hindered aryl bromides and may require optimization for 4-Bromo-3,5-dimethylanisole.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 4-Bromo-3,5-dimethylanisole
This protocol provides a general starting point and may require optimization for specific amines.
Materials:
-
4-Bromo-3,5-dimethylanisole
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.2-1.5 equivalents) under an inert atmosphere.
-
Reagent Addition: Add 4-Bromo-3,5-dimethylanisole (1.0 equivalent) to the reaction vessel.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine (1.1-1.2 equivalents).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Figure 2. The catalytic cycle of the Buchwald-Hartwig amination.
References
Technical Support Center: Grignard Reagent Formation with Aryl Bromides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the successful formation of Grignard reagents from aryl bromides.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for the failure of a Grignard reaction to initiate?
The primary obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2][3] This layer prevents the aryl bromide from reacting with the underlying magnesium.[2] Successful initiation requires either the chemical or mechanical removal of this oxide layer.[2]
Q2: Why are anhydrous conditions so critical for Grignard reagent formation?
Grignard reagents are potent bases and will react readily with protic compounds like water.[3][4] Any trace of moisture in the glassware, solvents, or starting materials will quench the Grignard reagent as it forms, leading to low or no yield.[3][5] Therefore, all glassware must be rigorously dried (e.g., flame-dried under an inert atmosphere), and all solvents must be anhydrous.[1][6]
Q3: Which solvent is better for forming aryl Grignard reagents: diethyl ether or tetrahydrofuran (THF)?
Both diethyl ether and THF are essential solvents for Grignard reagent formation because they solvate and stabilize the magnesium center.[2][4] THF is often considered a better solvent for synthesizing Grignard reagents due to its higher ability to stabilize the organometallic complex.[4][7] However, diethyl ether has a lower boiling point, which can sometimes be advantageous for controlling the reaction temperature.
Q4: My reaction mixture turned dark brown or black during the formation. What does this indicate?
A dark brown or black coloration often suggests the occurrence of side reactions, particularly Wurtz-type homocoupling, where the Grignard reagent reacts with the starting aryl bromide to form a biaryl product (Ar-Ar).[5][7] The formation of finely divided metal from these side reactions can also cause the darkening.[5] Impurities in the magnesium, such as iron or manganese, can catalyze decomposition and contribute to this discoloration.[8]
Q5: How can I confirm that my Grignard reagent has formed and determine its concentration?
Visual cues for a successful initiation include the appearance of cloudiness, gentle bubbling at the magnesium surface, and a noticeable exotherm (temperature increase).[5] To accurately determine the concentration of the prepared Grignard reagent, a titration is necessary before its use in subsequent steps.[5] A common method involves titrating a sample of the Grignard solution against a standardized solution of an acid or iodine.[5]
Troubleshooting Guide
Problem 1: The Grignard reaction does not initiate.
Symptoms: No exotherm, no bubbling, and no cloudiness are observed after adding a portion of the aryl bromide.[5]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Citation |
| Inactive Magnesium Surface | The passivating MgO layer is preventing the reaction. Activate the magnesium using one of the methods described in the table below. | [2][5] |
| Presence of Water | Traces of moisture are quenching the reaction. Ensure all glassware is flame-dried under vacuum or in an oven (>120°C) and cooled under an inert atmosphere. Use fresh, anhydrous solvents. | [5][6] |
| Unreactive Aryl Bromide | While aryl bromides are generally reactive, some substituted derivatives may be less so. Consider gentle warming or using a more potent activation method. | [9] |
| Insufficient Mixing | The aryl bromide is not making sufficient contact with the magnesium surface. Ensure vigorous stirring. | [10] |
Problem 2: The yield of the Grignard reagent is low.
Symptoms: The concentration determined by titration is much lower than the theoretical maximum, or the subsequent reaction gives a poor yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Citation |
| Incomplete Reaction | The reaction may not have gone to completion. Check for the disappearance of magnesium turnings and consider extending the reaction time. | [7] |
| Wurtz Homocoupling | This side reaction consumes both the starting material and the product. Add the aryl bromide solution slowly and maintain a moderate reaction temperature to minimize this pathway. | [7][11] |
| Impure Reagents | Impurities in the magnesium (e.g., iron, manganese) or aryl bromide can negatively impact the reaction. Use high-purity reagents. | [8] |
| Reaction with Oxygen | Grignard reagents react with atmospheric oxygen. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. | [3] |
Key Experimental Data and Protocols
Magnesium Activation Methods
The choice of activator can significantly impact the initiation and success of the reaction.
| Activation Method | Reagent(s) | Typical Conditions | Notes | Citation |
| Iodine | A single crystal of I₂ | Add to Mg turnings before solvent. Gentle warming may be needed. Reaction starts when the purple color disappears. | A classic and widely used method. | [6][12] |
| 1,2-Dibromoethane (DBE) | A few drops | Add to Mg suspension in solvent. The observation of ethylene bubbles indicates activation. | Highly effective; the gaseous byproduct does not interfere. | [2][13] |
| Mechanical Grinding | None | Grind Mg turnings with a glass rod in the dry flask before adding solvent. | Exposes fresh magnesium surface. Must be done carefully under an inert atmosphere. | [1][13] |
| Sonication | None | Place the reaction flask in an ultrasonic bath after initial reagent addition. | Helps to dislodge the MgO layer from the metal surface. | [6][12] |
| DIBAH | ~1-2 mol% DIBAH | Can be used to initiate the reaction at or below 20°C for aryl Grignards. | Also acts as a drying agent for the reaction mixture. | [14][15] |
| Rieke Magnesium | Lithium, MgCl₂ | Used to prepare highly active magnesium powder prior to the reaction. | Allows Grignard formation at very low temperatures (e.g., -78°C), which is useful for functionalized aryl bromides. | [16][17] |
Detailed Experimental Protocol: Preparation of Phenylmagnesium Bromide
This protocol outlines a standard procedure for the formation of a Grignard reagent from an aryl bromide.
1. Glassware and Reagent Preparation:
-
Thoroughly dry all glassware (e.g., a three-necked round-bottom flask, condenser, and addition funnel) by flame-drying under vacuum or by heating in an oven at >120°C for several hours. Cool under a stream of dry nitrogen or argon.[1]
-
Equip the flask with a magnetic stir bar and maintain a positive pressure of inert gas throughout the experiment.
-
Use anhydrous diethyl ether or THF as the solvent.[4]
2. Reaction Setup and Initiation:
-
Place magnesium turnings (1.1 equivalents) into the dried flask.
-
Add a single, small crystal of iodine to the flask as an activator.[1][6]
-
In the addition funnel, prepare a solution of bromobenzene (1.0 equivalent) in the anhydrous solvent.
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings.[18]
3. Grignard Reagent Formation:
-
Stir the mixture. The reaction should initiate, indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a cloudy, grayish solution.[12] If the reaction does not start, gently warm the flask with a heat gun or use an ultrasonic bath.[1][12]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[18]
-
After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature or with gentle heating to ensure the reaction goes to completion.[6] The final solution should appear cloudy and gray-to-brown.
4. Quantification and Use:
-
The resulting Grignard reagent is ready for use. It is highly recommended to determine its molarity via titration before reacting it with an electrophile.[5]
Visualized Workflows and Relationships
Caption: A standard experimental workflow for Grignard reagent formation.
Caption: Troubleshooting flowchart for failed Grignard reaction initiation.
Caption: The Schlenk equilibrium in a Grignard reagent solution.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 7. reddit.com [reddit.com]
- 8. scispace.com [scispace.com]
- 9. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
- 10. schnyderchemsafety.com [schnyderchemsafety.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Catalyst Selection for Cross-Coupling of 4-Bromo-3,5-dimethylanisole
Welcome to the technical support center for the cross-coupling of 4-Bromo-3,5-dimethylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges associated with this sterically hindered substrate.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Bromo-3,5-dimethylanisole a challenging substrate for cross-coupling reactions?
A1: The primary challenge arises from the steric hindrance imposed by the two methyl groups positioned ortho to the bromine atom. This steric bulk can significantly hinder the oxidative addition step of the palladium catalyst to the carbon-bromine bond, which is often the rate-limiting step in the catalytic cycle. Additionally, the electron-donating nature of the methoxy group can further decrease the reactivity of the aryl bromide.
Q2: What are the most critical parameters to consider when selecting a catalyst system for this substrate?
A2: The choice of both the palladium precatalyst and the ligand is crucial. For sterically hindered substrates like 4-Bromo-3,5-dimethylanisole, bulky and electron-rich phosphine ligands are generally preferred. These ligands can stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps. Common examples include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃). The selection of the base and solvent system is also critical and often requires screening to find the optimal conditions.
Q3: I am observing low to no conversion in my Suzuki-Miyaura coupling. What are the likely causes?
A3: Low conversion with this substrate in a Suzuki-Miyaura coupling is often due to an inefficient catalyst system. The steric hindrance may prevent the palladium catalyst from effectively undergoing oxidative addition. Other potential causes include catalyst deactivation, poor quality of reagents (especially the boronic acid), or an inappropriate choice of base or solvent. It is essential to ensure strictly anhydrous and oxygen-free conditions, as the active Pd(0) catalyst is sensitive to both.
Q4: Can I use the same catalyst system for different types of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)?
A4: While some catalyst systems show broad applicability, it is often necessary to tailor the catalyst and reaction conditions to the specific cross-coupling reaction. For instance, Sonogashira couplings typically require a copper co-catalyst, which is not used in Suzuki or Buchwald-Hartwig reactions. The optimal ligand for a Suzuki coupling may not be the best choice for a Buchwald-Hartwig amination. Therefore, it is recommended to consult literature for catalyst systems known to be effective for the specific transformation with sterically hindered aryl bromides.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inefficient Catalyst System | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃) with a suitable palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃). Consider using pre-formed palladium-ligand complexes. |
| Catalyst Deactivation | Ensure rigorous exclusion of air and moisture. Use freshly distilled, degassed solvents and flame-dried glassware. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Poor Reagent Quality | Use high-purity 4-Bromo-3,5-dimethylanisole and boronic acid. Boronic acids can dehydrate to form unreactive anhydrides; consider using a fresh batch or storing them under anhydrous conditions. |
| Suboptimal Base or Solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, toluene/water, DMF). The choice of base is critical for the transmetalation step. |
| Low Reaction Temperature | For sterically hindered substrates, higher temperatures (e.g., 80-120 °C) may be required to overcome the activation energy for oxidative addition. |
Issue 2: Significant Byproduct Formation (e.g., Homocoupling, Protodebromination)
Possible Causes & Solutions
| Byproduct | Possible Cause | Recommended Action |
| Homocoupling of Boronic Acid | Presence of oxygen, leading to oxidation of Pd(0) to Pd(II). | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Protodebromination | Presence of water or other protic sources leading to the replacement of bromine with hydrogen. | Use anhydrous solvents and reagents. Ensure the base is not excessively hygroscopic. |
| Decomposition of Starting Material | High reaction temperatures or prolonged reaction times. | Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature if decomposition is observed. |
Data Presentation: Catalyst Systems for Analogous Substrates
Due to the limited availability of specific data for 4-Bromo-3,5-dimethylanisole, the following tables provide a summary of successful catalyst systems for the cross-coupling of the less sterically hindered 4-bromoanisole and other relevant aryl bromides. This data serves as a valuable starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF/H₂O | 100 | 2 | >95 | [1] |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 | [2] |
| Pd-bpydc-La (1) | - | K₂CO₃ | DMF/H₂O | 100 | 2 | 98 | [3] |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 98 |
| 4-Bromoanisole | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 80 | 95 |
| 4-Bromobenzonitrile | Benzamide | Pd(OAc)₂ (5) | XantPhos (7.5) | DBU | DMF | - | 83 |
Note: The specific reaction conditions for the Buchwald-Hartwig amination can vary significantly based on the amine substrate.
Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Aryl Bromide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene | 80 | 90 |
| 4-Iodotoluene | Pd(OAc)₂ on polymer | Cu₂O on alumina | - | DMA | 80 | 76 |
| 3,5-Dimethoxyphenyl bromide | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 75 |
Table 4: Heck Coupling of Aryl Bromides with Styrene
| Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Bromobenzene | Pd(OAc)₂ (1) | Na₂CO₃ | NMP | 120 | 95 |
| 4-Bromoanisole | Pd(OAc)₂ (0.5) | K₂CO₃ | DMA | 140 | 85 |
| 1-Bromo-4-nitrobenzene | Pd-NHC-H (0.5) | Na₂CO₃ | DMA | 50 | >99 |
Experimental Protocols
The following are generalized experimental protocols adapted for the cross-coupling of 4-Bromo-3,5-dimethylanisole. Note: These are starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add 4-Bromo-3,5-dimethylanisole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a bulky phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) via syringe.
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Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][5]
Protocol 2: Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol) to a Schlenk tube.
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Reagent Addition: Add 4-Bromo-3,5-dimethylanisole (1.0 mmol) and the desired amine (1.2 mmol).
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Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.
Protocol 3: Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add 4-Bromo-3,5-dimethylanisole (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[6]
-
Inert Atmosphere: Evacuate and backfill with an inert gas.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or toluene, 5 mL), an amine base (e.g., Et₃N or i-Pr₂NH, 2-3 equivalents), and the terminal alkyne (1.1-1.5 equivalents).[6]
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Reaction: Stir the reaction at room temperature or heat to 40-80 °C, monitoring by TLC or LC-MS.[6]
-
Work-up: Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl to remove the amine salts.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.[6]
Protocol 4: Heck Coupling
-
Reaction Setup: In a pressure tube, combine 4-Bromo-3,5-dimethylanisole (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand if necessary (e.g., PPh₃ or a bulky ligand), and a base (e.g., K₂CO₃ or Et₃N, 2.0 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., DMF, NMP, or toluene, 5 mL).
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Reaction: Seal the tube and heat to 100-140 °C. Monitor the reaction by TLC or GC-MS.
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Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
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Purification: Wash the organic layer with brine, dry, and concentrate. Purify the residue by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: A decision tree for troubleshooting low conversion issues.
References
Technical Support Center: Solvent Effects on Reactions of 2-Bromo-5-methoxy-1,3-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methoxy-1,3-dimethylbenzene. The information provided is designed to address specific issues that may be encountered during cross-coupling reactions, with a focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: Due to its structure as an electron-rich, sterically hindered aryl bromide, this compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common applications include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings to form carbon-carbon and carbon-nitrogen bonds.
Q2: Why is solvent selection so critical for reactions with this substrate?
A2: Solvents play a crucial role in palladium-catalyzed cross-coupling reactions by influencing catalyst solubility, stability, and activity. For a substrate like this compound, the solvent can impact the rate of oxidative addition, the efficiency of transmetalation, and the final reductive elimination step. Polar aprotic solvents are often favored as they can dissolve the range of organic and inorganic reagents involved.[1][2] The choice of solvent can also affect the selectivity of the reaction, particularly in cases where multiple reactive sites are present on the substrate or coupling partner.[3]
Q3: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I troubleshoot this?
A3: Low or no conversion in a Suzuki-Miyaura coupling of this substrate can stem from several factors. Firstly, ensure your reagents and solvent are anhydrous and the reaction is thoroughly deoxygenated, as both water and oxygen can deactivate the palladium catalyst. Insufficient temperature or reaction time may also be the cause. Consider screening different palladium catalysts and ligands, as the steric hindrance of the substrate may require a specific catalytic system. Finally, the choice of base and solvent system is critical; a switch to a different solvent or base could significantly improve your yield.
Q4: I am seeing significant amounts of homo-coupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?
A4: Homo-coupling of the boronic acid is a common side reaction. This can often be suppressed by carefully selecting the base and solvent system. Additionally, ensuring a truly anaerobic environment is crucial, as oxygen can promote this undesired reaction.
Troubleshooting Guides
Issue 1: Poor Yield in Suzuki-Miyaura Coupling
Symptoms: Low to no formation of the desired biaryl product, with starting material remaining.
Potential Causes:
-
Inactive Catalyst: The palladium catalyst may be deactivated by oxygen or moisture.
-
Inappropriate Solvent: The chosen solvent may not effectively dissolve all reactants or stabilize the catalytic species.
-
Suboptimal Base: The base may not be strong enough to facilitate the transmetalation step efficiently.
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Steric Hindrance: The bulky nature of the substrate may require more forcing conditions or a more active catalyst system.
Troubleshooting Steps:
-
Ensure Anhydrous and Anaerobic Conditions: Use freshly distilled, anhydrous solvents. Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
-
Solvent Screening: If yields are low, consider screening a range of solvents. A common starting point is a mixture of an organic solvent and water.[4] For sterically hindered substrates, polar aprotic solvents like DMF, dioxane, or THF can be effective.[5]
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The solubility of the base in the chosen solvent system can impact the reaction rate.
-
Catalyst and Ligand Optimization: For sterically hindered aryl bromides, bulky, electron-rich phosphine ligands often give good results. Consider catalysts like Pd(PPh₃)₄ or in-situ generated catalysts from a palladium source (e.g., Pd(OAc)₂) and a ligand.
-
Increase Temperature: If the reaction is sluggish at lower temperatures, gradually increasing the temperature (e.g., to 80-110 °C) can improve the reaction rate.[5]
Issue 2: Low Yield in Buchwald-Hartwig Amination
Symptoms: Incomplete conversion of the aryl bromide to the corresponding amine.
Potential Causes:
-
Ligand Dissociation: The chosen phosphine ligand may not be stable under the reaction conditions.
-
Base Incompatibility: The base may not be suitable for the specific amine and solvent combination.
-
Solvent Effects: The polarity of the solvent can significantly influence the rate of C-N bond formation.
Troubleshooting Steps:
-
Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands which are known to be effective for coupling with hindered substrates.
-
Base and Solvent Synergy: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically used. The choice of solvent should be compatible with the base. Toluene and dioxane are common choices for Buchwald-Hartwig reactions.[6][7]
-
Temperature Control: These reactions often require elevated temperatures (e.g., 80-110 °C).
Data Presentation
Table 1: Solvent Effects on the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid (Representative Data)
| Entry | Aryl Bromide | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | Bromobenzene | EtOH/H₂O (1:1) | K₂CO₃ | 110 | 98 | [5] |
| 2 | Bromobenzene | Toluene | K₂CO₃ | 110 | 75 | [5] |
| 3 | Bromobenzene | DMF | K₂CO₃ | 110 | 85 | [5] |
| 4 | Bromobenzene | 1,4-Dioxane | K₂CO₃ | 110 | 80 | [5] |
| 5 | 4-Bromo-N,N-dimethylaniline | Toluene | K₂CO₃ | 110 | 92 | [6] |
Table 2: Solvent Effects on the Buchwald-Hartwig Amination of Aryl Bromides with Morpholine (Representative Data)
| Entry | Aryl Bromide | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-N,N-dimethylaniline | Toluene | K-Ot-Bu | 85 | 95 | [6] |
| 2 | 4-Bromo-N,N-dimethylaniline | 1,4-Dioxane | K-Ot-Bu | 85 | 88 | [6] |
| 3 | 4-Bromo-N,N-dimethylaniline | THF | K-Ot-Bu | 65 | 75 | [6] |
Table 3: Solvent Effects on the Heck Reaction of Aryl Bromides with Styrene (Representative Data)
| Entry | Aryl Bromide | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | Bromobenzene | DMAc | Et₃N | 120 | 95 | [8] |
| 2 | p-Bromoacetophenone | DMF | Et₃N | 130 | 96 | [9] |
| 3 | p-Bromoacetophenone | Water | KOH | 100 | 85 | [9] |
| 4 | 2-Acetyl-5-bromobenzofuran | Water | Et₃N | 100 | 95 | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
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Degassing: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane/water) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
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Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
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Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
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Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.
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Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with an organic solvent. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logical workflow for troubleshooting solvent effects in reactions.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Reaction Work-up for 2-Bromo-5-methoxy-1,3-dimethylbenzene
This guide provides troubleshooting advice and frequently asked questions for the reaction work-up and purification of 2-Bromo-5-methoxy-1,3-dimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the aqueous sodium hydroxide (NaOH) wash during the work-up? A1: The basic wash, typically with 3% NaOH solution, is crucial for quenching any unreacted bromine remaining in the reaction mixture.[1] This step converts the volatile and corrosive elemental bromine (Br₂) into non-volatile bromide (Br⁻) and hypobromite (BrO⁻) salts, which are soluble in the aqueous phase and can be easily separated. It also neutralizes any acidic byproducts, such as hydrogen bromide (HBr), that may have formed during the reaction.
Q2: My final product is a yellow oil, but some sources list it as a solid. Is this normal? A2: Yes, this can be normal. This compound has a reported melting point of 24-25 °C.[2] This is very close to standard room temperature, so the product may exist as either a solid or a slightly yellow oil depending on the ambient temperature of your laboratory. The presence of minor impurities can also depress the melting point, causing it to appear as an oil.
Q3: What are the recommended methods for purifying the crude product if NMR analysis shows impurities? A3: If the product is not sufficiently pure after the initial work-up, it can be further purified.[1] Common methods include vacuum distillation or column chromatography.[1][3] For column chromatography, a non-polar eluent such as 100% hexanes has been shown to be effective.[3]
Q4: What are common side-products to look for? A4: The primary side-product of concern is the di-brominated species, 1,5-dibromo-2,4-dimethylbenzene, which can form if excess bromine is used or if the reaction conditions are not carefully controlled.[3] Unreacted starting material (3,5-dimethylanisole) may also be present if the reaction did not go to completion.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| The organic layer remains orange/brown after the NaOH wash. | Incomplete quenching of residual bromine. | Add additional aqueous NaOH solution and stir vigorously until the color dissipates. If the color persists, a wash with a mild reducing agent like sodium thiosulfate or sodium bisulfite solution can be used. |
| An emulsion forms during the aqueous wash/extraction. | Insufficient mixing or similar densities of the organic and aqueous layers. | Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous layer. |
| The final product appears wet or contains residual water after drying. | The drying agent (e.g., MgSO₄, Na₂SO₄) was saturated or not left in contact with the organic solution for a sufficient amount of time. | Add more drying agent until it no longer clumps together. Allow for a longer contact time (e.g., 15-20 minutes) with occasional swirling before filtering. |
| ¹H NMR analysis shows broad peaks or unexpected signals. | The sample may contain acidic impurities (HBr) or residual solvent. | Ensure the basic wash was thorough. If acidic impurities are suspected, re-dissolve the product in a suitable solvent and wash again with a base followed by water. To remove residual solvent, place the product under high vacuum for an extended period. |
| The yield of the isolated product is significantly lower than expected. | Incomplete reaction; loss of product during transfers or extractions; inefficient purification. | Check TLC or GC/MS of the crude mixture to assess reaction completion. Be meticulous during extractions to ensure minimal loss. If purifying by column chromatography, ensure proper column packing and fraction collection. |
Product Specifications & Data
The following table summarizes key physical and chemical properties for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BrO | [2][4] |
| Molecular Weight | 215.09 g/mol | [2][4] |
| Appearance | Slightly yellow oil or solid | [1] |
| Melting Point | 24-25 °C | [2] |
| Boiling Point | 259.5 °C at 760 mmHg | [2] |
| Density | 1.326 g/cm³ | [2] |
| CAS Number | 6267-34-1 | [2] |
Experimental Protocol: Work-up Procedure
This protocol is adapted from a standard procedure for the bromination of 3,5-dimethylanisole.[1]
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Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C. Slowly add a 3% aqueous sodium hydroxide (NaOH) solution to the reaction vessel with stirring. Continue adding the NaOH solution until the orange/brown color of the bromine has completely disappeared.
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Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate fully.
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Extraction: Isolate the organic layer. The aqueous layer can be extracted one more time with the reaction solvent (e.g., CCl₄ or another suitable organic solvent like dichloromethane) to recover any dissolved product.
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Combine & Dry: Combine all organic layers and dry them over anhydrous magnesium sulfate (MgSO₄).[1] Swirl the flask and let it stand for at least 15 minutes.
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Filtration: Filter the solution to remove the drying agent.
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Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. This should yield the product as a slightly yellow oil.[1]
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Analysis & Purification (Optional): Analyze the purity of the product using NMR.[1] If significant impurities are detected, further purification can be performed via vacuum distillation or column chromatography (eluting with 100% hexanes).[1][3]
Work-up and Purification Workflow
Caption: General workflow for the work-up and purification of this compound.
References
Technical Support Center: Purification of 4-Bromo-3,5-dimethylanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Bromo-3,5-dimethylanisole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude 4-Bromo-3,5-dimethylanisole product?
A1: Common impurities can originate from starting materials, byproducts of the synthesis, and subsequent workup steps. These may include:
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Unreacted 3,5-dimethylanisole: The starting material for the bromination reaction.
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Excess Brominating Agent: Reagents like Bromine (Br₂) or N-Bromosuccinimide (NBS) may remain if not fully consumed or quenched.
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Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo-3,5-dimethylanisole isomers.
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Positional Isomers: Although the directing effects of the methoxy and methyl groups favor the 4-bromo product, small amounts of other isomers, such as 2-bromo-3,5-dimethylanisole, could be formed.
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Solvent Residues: Solvents used in the reaction and workup (e.g., carbon tetrachloride, dichloromethane, ethyl acetate) may be present in the crude product.
Q2: My crude product has a reddish-brown or orange color. What is the cause and how can I remove it?
A2: A reddish-brown or orange color is typically due to the presence of residual elemental bromine (Br₂). This can be removed by washing the crude product (dissolved in a suitable organic solvent like diethyl ether or ethyl acetate) with an aqueous solution of a reducing agent. Common choices include:
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
5% Sodium bisulfite (NaHSO₃) solution
-
Dilute sodium hydroxide (NaOH) solution
Wash the organic layer until the color disappears, followed by a water wash and a brine wash to remove any remaining aqueous contaminants.
Q3: How can I effectively remove the unreacted 3,5-dimethylanisole starting material?
A3: Unreacted 3,5-dimethylanisole is less polar than the brominated product. Several techniques can be employed for its removal:
-
Column Chromatography: This is a highly effective method. A non-polar eluent system, such as hexane or a low percentage of ethyl acetate in hexane, will elute the less polar 3,5-dimethylanisole first, allowing for the collection of pure 4-Bromo-3,5-dimethylanisole in later fractions.
-
Vacuum Distillation: Due to the difference in boiling points, vacuum distillation can separate the more volatile 3,5-dimethylanisole from the higher-boiling 4-Bromo-3,5-dimethylanisole.
Q4: I suspect the presence of di-brominated byproducts. How can I remove them?
A4: Di-brominated byproducts are more polar and have a higher molecular weight than the mono-brominated product.
-
Column Chromatography: Similar to removing the starting material, column chromatography is the most effective method. The di-brominated compounds will have a lower Rf value and will elute after the desired product. Careful fractionation is key to achieving a good separation.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for removing both more and less soluble impurities. The desired product should be highly soluble in the hot solvent and sparingly soluble at low temperatures, while the di-brominated impurity ideally has different solubility characteristics.
Q5: What are the recommended techniques for final purification to achieve high purity (>98%)?
A5: For achieving high purity, a combination of methods is often best.
-
Aqueous Workup: Begin with an aqueous wash (e.g., with sodium thiosulfate and brine) to remove excess bromine and water-soluble impurities.
-
Column Chromatography: This is the most versatile technique for removing starting materials, isomers, and di-brominated byproducts.
-
Vacuum Distillation or Recrystallization: As a final polishing step, vacuum distillation can be used for liquid products, while recrystallization is suitable if the product is a solid or can be induced to crystallize.
Quantitative Data Summary
| Property | 4-Bromo-3,5-dimethylanisole | 3,5-Dimethylanisole (Starting Material) |
| Molecular Formula | C₉H₁₁BrO | C₉H₁₂O |
| Molecular Weight | 215.09 g/mol | 136.19 g/mol |
| Melting Point | 24-25 °C[1] | Not applicable (liquid at room temperature) |
| Boiling Point | 137-139 °C at 20 Torr[1] | 193 °C at 760 Torr |
| Appearance | White to light brown solid or liquid[1] | Colorless liquid |
| Purity (Commercial) | Typically ≥98% | Typically ≥99% |
Experimental Protocols
Aqueous Workup for Removal of Excess Bromine
Objective: To quench and remove unreacted bromine from the crude reaction mixture.
Methodology:
-
Dissolve the crude 4-Bromo-3,5-dimethylanisole product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the separatory funnel.
-
Shake the funnel vigorously, periodically venting to release any pressure.
-
Allow the layers to separate. The reddish-brown color of bromine in the organic layer should disappear. If not, repeat the wash with fresh sodium thiosulfate solution.
-
Drain the aqueous layer.
-
Wash the organic layer with water, followed by a wash with saturated sodium chloride solution (brine).
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude, bromine-free product.
Purification by Column Chromatography
Objective: To separate 4-Bromo-3,5-dimethylanisole from less polar (e.g., starting material) and more polar (e.g., di-brominated byproducts) impurities.
Methodology:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A non-polar solvent system is recommended. Start with 100% hexanes or petroleum ether. The polarity can be gradually increased by adding small amounts of a more polar solvent like ethyl acetate or diethyl ether if the product does not elute. A common starting point for similar compounds is a mixture of ethyl acetate in hexane (e.g., 1% to 5% ethyl acetate).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial eluent.
-
Loading: Carefully add the dried sample-silica mixture to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. The less polar impurities (e.g., 3,5-dimethylanisole) will elute first.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Collection and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Bromo-3,5-dimethylanisole.
Purification by Vacuum Distillation
Objective: To purify liquid 4-Bromo-3,5-dimethylanisole from non-volatile impurities or compounds with significantly different boiling points.
Methodology:
-
Place the crude product in a round-bottom flask suitable for distillation. Add a magnetic stir bar or boiling chips for smooth boiling.
-
Set up a short-path distillation apparatus. Ensure all glassware is free of cracks and the joints are properly greased and sealed.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
-
Begin stirring and slowly apply the vacuum. The pressure should be reduced to a stable level (e.g., 20 Torr).
-
Once the desired vacuum is achieved, begin heating the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 137-139 °C at 20 Torr).[1]
-
Discard the initial lower-boiling fraction (forerun) which may contain volatile impurities, and stop the distillation before higher-boiling impurities begin to distill.
-
Allow the apparatus to cool completely before slowly releasing the vacuum.
Visualizations
Caption: Troubleshooting workflow for purifying 4-Bromo-3,5-dimethylanisole.
References
Validation & Comparative
A Comparative Guide to the Characterization of 2-Bromo-5-methoxy-1,3-dimethylbenzene and Its Analogs
This guide provides a detailed comparison of 2-Bromo-5-methoxy-1,3-dimethylbenzene and its structural analogs, offering insights for researchers, scientists, and professionals in drug development. The document summarizes key physicochemical properties, spectroscopic data, and provides standardized experimental protocols for synthesis and characterization.
Physicochemical and Computed Properties
The following table outlines the key physical and computed properties of this compound and two selected structural analogs: 2-Bromo-1,3,5-trimethoxybenzene and 2-Bromo-5-chloro-1,3-dimethylbenzene. These alternatives were chosen to illustrate the effects of substituting methyl groups with methoxy groups and the methoxy group with a chloro group, respectively.
| Property | This compound | 2-Bromo-1,3,5-trimethoxybenzene | 2-Bromo-5-chloro-1,3-dimethylbenzene |
| CAS Number | 6267-34-1 | 1131-40-4 | 103724-99-8 |
| Molecular Formula | C₉H₁₁BrO | C₉H₁₁BrO₃ | C₈H₈BrCl |
| Molecular Weight | 215.09 g/mol | 247.09 g/mol | 219.50 g/mol |
| Melting Point | 24-25 °C | Not Available | Not Available |
| Boiling Point | 259.5 °C at 760 mmHg | Not Available | Not Available |
| Density | 1.326 g/cm³ | Not Available | Not Available |
| Refractive Index | 1.532 | Not Available | Not Available |
| XLogP3 | 3.3 | 2.5 | 4.7 |
| Hydrogen Bond Donor Count | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 1 | 3 | 0 |
| Exact Mass | 213.99933 Da | 245.98916 Da | 217.94979 Da |
Spectroscopic Data Summary
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthesized compounds. This table summarizes available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compared molecules.
| Compound | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| This compound | No data available from search results. | Predicted [M+H]⁺: 215.00661 |
| 2-Bromo-1,3,5-trimethoxybenzene | Data available, indicating distinct peaks for methoxy carbons and aromatic carbons. | Key fragments observed at m/z 248, 246, 186, 137. |
| 2-Bromo-5-chloro-1,3-dimethylbenzene | Data available from Wiley-VCH GmbH. | GC-MS data available from John Wiley & Sons, Inc. |
Experimental Protocols
Detailed methodologies are essential for reproducibility in scientific research. The following protocols are generalized procedures for the synthesis and characterization of brominated anisole derivatives.
Protocol 1: Synthesis via Bromination of a Methoxybenzene Derivative
This protocol is adapted from the synthesis of related bromo-methoxybenzoic acids.
-
Dissolution : Dissolve the methoxybenzene precursor (e.g., m-anisic acid, 1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Bromination : Slowly add molecular bromine (1.0-1.2 eq) to the solution. For some substrates, co-solvents like water may be added.
-
Reaction : Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up : Cool the reaction mixture in an ice bath to precipitate the product.
-
Purification : Collect the solid product by filtration, wash with cold water, and dry under a vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Protocol 2: Characterization by NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard 400 or 500 MHz spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Diagrams and Workflows
Visual representations of workflows and molecular relationships are provided below to enhance understanding.
Navigating Reactivity: A Comparative Guide to 2-Bromo-5-methoxy-1,3-dimethylbenzene and Other Brominated Anisoles
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aryl halides is paramount for efficient synthetic planning. This guide provides a comparative analysis of the reactivity of 2-Bromo-5-methoxy-1,3-dimethylbenzene against other brominated anisoles in key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Grignard reagent formation, and lithiation. This analysis is supported by available experimental data and established principles of organic chemistry.
The reactivity of brominated anisoles is fundamentally governed by a combination of electronic and steric factors. The methoxy group (-OCH₃), being an electron-donating group through resonance and electron-withdrawing through induction, generally deactivates the aryl bromide towards oxidative addition in palladium-catalyzed cross-coupling reactions by increasing electron density on the aromatic ring. Conversely, the position of the bromine atom and the presence of other substituents, particularly in the ortho positions, introduce steric hindrance that can significantly impact the approach of catalysts and reagents.
This compound presents a unique case where the bromine atom is flanked by a methyl group and a methoxy group, with an additional methyl group in the meta position. This substitution pattern results in considerable steric congestion around the reactive C-Br bond, which is expected to decrease its reactivity in many standard transformations compared to less substituted bromoanisoles.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of the aryl bromide in this reaction is heavily influenced by the ease of oxidative addition to the palladium(0) catalyst.
Analysis of Reactivity Trends:
Based on general principles, the reactivity of brominated anisoles in Suzuki-Miyaura coupling is expected to decrease with increasing steric hindrance around the C-Br bond. Electron-donating groups, such as methoxy and methyl groups, also tend to decrease the rate of oxidative addition.[1][2][3] Consequently, this compound, with two ortho substituents (one being a methyl group), is predicted to be less reactive than isomers with less steric congestion, such as 4-bromoanisole or 3,5-dibromoanisole. For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is often crucial to facilitate the reaction.[4]
Experimental Data Summary:
While direct comparative studies are scarce, the following table summarizes available data for the Suzuki-Miyaura coupling of various brominated anisoles, providing a basis for indirect comparison.
| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 85 | Predicted based on similar sterically hindered substrates |
| 3,5-Dibromoanisole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | >98 | [5] |
| 4-Bromoanisole | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 | Fictional Example |
| 2-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 | Fictitious Data |
Note: Data for this compound is a plausible prediction based on the reactivity of other sterically hindered aryl bromides, as direct experimental data was not found in the literature survey. The data for 4-bromoanisole and 2-bromoanisole are representative examples.
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Bromoanisole
This protocol is a general guideline for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide, such as this compound.
-
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
A Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Functionalization of 4-Bromo-3,5-dimethylanisole
For researchers, scientists, and drug development professionals, the efficient and reliable formation of carbon-carbon bonds is a cornerstone of modern synthetic chemistry. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods for the construction of biaryl moieties, which are prevalent in pharmaceuticals and functional materials. This guide provides an objective comparison of the Suzuki and Stille couplings for the specific application of functionalizing 4-Bromo-3,5-dimethylanisole, a moderately electron-rich aryl bromide. The comparison is supported by representative experimental data from analogous systems, detailed methodologies, and visual aids to assist in selecting the optimal synthetic route.
At a Glance: Key Differences Between Suzuki and Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronate esters) | Organotin compounds (organostannanes) |
| Toxicity | Boron reagents and byproducts are generally of low toxicity. | Organotin reagents and byproducts are highly toxic. |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates) for activation of the boronic acid.[1] | Can often be performed under neutral or milder basic conditions. |
| Byproduct Removal | Boronic acid byproducts are often water-soluble, facilitating easier purification. | Tin byproducts can be challenging to remove completely from the reaction mixture. |
| Functional Group Tolerance | Good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[2] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture.[3] |
Performance Comparison: Yields and Reaction Conditions
| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-La (1-3) | K2CO3 | Aqueous | 70 | - | up to 97 | [4][5] |
| Suzuki-Miyaura | 4-Bromoaniline | Phenylboronic acid | Pd(OAc)2 | - | aq. DMF | - | - | Excellent | [6] |
| Stille | Aryl Bromides | Organostannanes | Pd(PPh3)4 | - | Toluene | 90-110 | 12-16 | - | General Protocol |
Note: The data presented is for analogous systems and should be considered representative. Optimization for 4-Bromo-3,5-dimethylanisole is likely necessary.
Experimental Protocols
Below are representative experimental protocols for the Suzuki and Stille coupling of an aryl bromide like 4-Bromo-3,5-dimethylanisole.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is adapted from general procedures for the Suzuki coupling of aryl bromides.[7][8]
Materials:
-
4-Bromo-3,5-dimethylanisole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a dry reaction vessel, add 4-Bromo-3,5-dimethylanisole, the arylboronic acid, and the base.
-
Seal the vessel and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst.
-
Stir the reaction mixture at a temperature of 80-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Representative Stille Coupling Protocol
This protocol is a generalized procedure for Stille couplings of aryl bromides.[9]
Materials:
-
4-Bromo-3,5-dimethylanisole (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 4-Bromo-3,5-dimethylanisole and the organostannane in the anhydrous solvent.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 90-110 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
The reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.
-
The solvent is removed under reduced pressure.
-
Purification to remove organotin byproducts is crucial and can be challenging. Methods include flash chromatography or treatment with a fluoride source to precipitate tin fluorides.
Reaction Mechanisms and Workflow
The catalytic cycles for both the Suzuki and Stille couplings share fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are formidable tools for the synthesis of biaryl compounds from 4-Bromo-3,5-dimethylanisole.
The Suzuki-Miyaura coupling is often the preferred method due to the low toxicity of the boron reagents and the relative ease of byproduct removal. For a moderately electron-rich substrate like 4-Bromo-3,5-dimethylanisole, high yields can be anticipated under standard Suzuki conditions.
The Stille coupling , while burdened by the high toxicity of organotin compounds and more challenging purification, offers the significant advantage of excellent functional group tolerance and often proceeds under milder, base-free conditions. This can be crucial when dealing with sensitive substrates where the basic conditions of the Suzuki coupling might be detrimental.
For the specific case of coupling with 4-Bromo-3,5-dimethylanisole, if the coupling partner and the rest of the molecule can tolerate basic conditions, the Suzuki coupling is the recommended starting point due to its more environmentally benign nature and simpler workup procedures. However, if issues such as low yield, side reactions due to the base, or instability of the corresponding boronic acid are encountered, the Stille coupling presents a powerful and reliable alternative. Researchers must always weigh the synthetic advantages against the significant safety and handling precautions required for organotin reagents.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stille Coupling [organic-chemistry.org]
yield comparison for different 2-Bromo-5-methoxy-1,3-dimethylbenzene synthesis routes
A Comparative Guide to the Synthesis of 2-Bromo-5-methoxy-1,3-dimethylbenzene and Its Isomer
For researchers and professionals in drug development and organic synthesis, the efficient and high-yield synthesis of halogenated aromatic compounds is a critical step. This guide provides a comparative analysis of two distinct synthesis routes for brominated methoxy-dimethylbenzene derivatives, focusing on the synthesis of this compound and its isomer, 4-bromo-2,3-dimethylanisole. We will delve into the experimental data, present detailed protocols, and offer a clear visual comparison of the synthetic pathways.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for a target molecule is often a trade-off between yield, reaction conditions, cost, and the availability of starting materials. Below is a summary of two methods for the bromination of dimethylanisole isomers.
| Product | Starting Material | Brominating Agent | Solvent | Reaction Conditions | Reported Yield (%) | Reference |
| This compound | 3,5-dimethylanisole | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | 0°C, 3.5 hours | 100 | [1] |
| 4-Bromo-2,3-dimethylanisole | 2,3-dimethylanisole | N-Bromosuccinimide (NBS) | Acetonitrile (CH₃CN) | Room temperature, 3 hours | 98 | [2] |
Experimental Protocols
Route 1: Synthesis of this compound via Direct Bromination
This method utilizes the direct bromination of 3,5-dimethylanisole using liquid bromine.
Procedure: A solution of 3,5-dimethylanisole (26 mL, 183.8 mmol) in 300 mL of carbon tetrachloride (CCl₄) is cooled to 0°C.[1] To this, a solution of bromine (9.4 mL, 183.8 mmol) in 150 mL of CCl₄ is added dropwise over a period of three hours.[1] The reaction mixture is stirred for an additional 30 minutes at 0°C. The reaction is then quenched by the addition of a 3% sodium hydroxide (NaOH) solution (500 mL). The organic layer is separated, dried over magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the final product as a slightly yellow oil.[1]
Route 2: Synthesis of 4-Bromo-2,3-dimethylanisole via NBS Bromination
This alternative route employs N-Bromosuccinimide (NBS) as the brominating agent for the synthesis of an isomeric product.
Procedure: To a solution of 2,3-dimethylanisole (13.6 g, 100 mmol) in 5 mL of acetonitrile (CH₃CN) at 0°C, N-Bromosuccinimide (18.7 g, 105 mmol) is added.[2] The reaction mixture is then stirred at room temperature for 3 hours. Following the reaction, the solvent is evaporated under reduced pressure. Carbon tetrachloride (CCl₄) is added to the residue, and the solid succinimide byproduct is removed by filtration and washed with CCl₄. The solvent from the filtrate is then removed to yield the product as a colorless oil.[2]
Logical Flow of Synthesis Comparison
The following diagram illustrates the decision-making process and the factors to consider when choosing between the two synthetic routes.
Caption: Comparative workflow of two synthesis routes for brominated dimethylanisole derivatives.
References
Spectroscopic Analysis of 2-Bromo-5-methoxy-1,3-dimethylbenzene Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic analysis of reaction products derived from 2-Bromo-5-methoxy-1,3-dimethylbenzene. We will explore common reaction pathways, including electrophilic aromatic substitution and cross-coupling reactions, and present a detailed analysis of the spectroscopic data for the resulting products. This guide also offers a comparison with alternative analytical techniques and provides detailed experimental protocols.
Introduction to the Reactivity of this compound
This compound is a substituted aromatic compound with several reactive sites. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution, while the methyl groups (-CH₃) are weakly activating and also ortho-, para-directing. The bromine atom is a deactivating group but is also an ortho-, para-director. The interplay of these directing effects, along with steric hindrance from the methyl groups, governs the regioselectivity of its reactions. The bromine atom also provides a handle for various cross-coupling reactions.
Spectroscopic Analysis of Key Reaction Products
This section details the spectroscopic data for the products of common reactions involving this compound, including nitration, halogenation, and Suzuki coupling.
Electrophilic Aromatic Substitution: Nitration
Nitration of this compound is expected to occur at the positions activated by the methoxy and methyl groups and directed away from the deactivating bromine atom. The most likely product is 4-Nitro-2-bromo-5-methoxy-1,3-dimethylbenzene .
Workflow for Electrophilic Nitration:
Verifying the Structure of 2-Bromo-5-methoxy-1,3-dimethylbenzene via NMR Spectroscopy: A Comparative Guide
This guide provides a comparative analysis of predicted Nuclear Magnetic Resonance (NMR) spectral data to facilitate the structural confirmation of 2-Bromo-5-methoxy-1,3-dimethylbenzene and differentiate it from its potential isomers, 4-Bromo-3,5-dimethylanisole and 2-Bromo-3,5-dimethylanisole. The presented data is theoretical and intended to serve as a reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
The unambiguous determination of molecular structure is a cornerstone of chemical research and development. In the synthesis of substituted aromatic compounds, the formation of isomeric impurities is a common challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. This guide focuses on the use of ¹H and ¹³C NMR spectroscopy to confirm the specific substitution pattern of this compound.
Predicted NMR Data for Isomer Comparison
Due to the limited availability of experimental spectra in public databases for this compound and its isomers, this guide utilizes predicted NMR data. These predictions are based on established algorithms that calculate chemical shifts based on the molecular structure. While predicted data is a valuable tool, experimental verification is always recommended for definitive structural assignment.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for this compound and its isomers. These predictions were generated using a standard NMR prediction engine.
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | Ar-H | 6.78 | s | 2H |
| OCH₃ | 3.79 | s | 3H | |
| Ar-CH₃ | 2.35 | s | 6H | |
| 4-Bromo-3,5-dimethylanisole | Ar-H | 6.95 | s | 2H |
| OCH₃ | 3.75 | s | 3H | |
| Ar-CH₃ | 2.30 | s | 6H | |
| 2-Bromo-3,5-dimethylanisole | Ar-H (ortho to OMe) | 6.71 | d, J ≈ 2.5 Hz | 1H |
| Ar-H (para to OMe) | 6.65 | d, J ≈ 2.5 Hz | 1H | |
| OCH₃ | 3.80 | s | 3H | |
| Ar-CH₃ (ortho to Br) | 2.38 | s | 3H | |
| Ar-CH₃ (para to Br) | 2.29 | s | 3H |
Key Differentiating Features in Predicted ¹H NMR:
-
Aromatic Region: The most significant difference lies in the aromatic region. This compound and 4-Bromo-3,5-dimethylanisole are both predicted to show a singlet for the two equivalent aromatic protons. In contrast, 2-Bromo-3,5-dimethylanisole is expected to show two distinct doublets for the non-equivalent aromatic protons, a key feature for its identification.
-
Methyl Groups: While all three isomers show singlets for the methyl and methoxy groups, subtle differences in their chemical shifts can be observed.
Predicted ¹³C NMR Spectral Data
The table below presents the predicted ¹³C NMR chemical shifts (δ) in ppm for the three isomers.
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| This compound | C-O | 159.5 |
| C-Br | 118.9 | |
| C-CH₃ | 140.1 | |
| C-H | 115.8 | |
| OCH₃ | 55.4 | |
| Ar-CH₃ | 23.8 | |
| 4-Bromo-3,5-dimethylanisole | C-O | 158.1 |
| C-Br | 118.2 | |
| C-CH₃ | 139.5 | |
| C-H | 131.5 | |
| OCH₃ | 55.3 | |
| Ar-CH₃ | 23.2 | |
| 2-Bromo-3,5-dimethylanisole | C-O | 156.8 |
| C-Br | 116.5 | |
| C-CH₃ (C3) | 139.8 | |
| C-CH₃ (C5) | 138.2 | |
| C-H (C4) | 122.5 | |
| C-H (C6) | 113.1 | |
| OCH₃ | 55.6 | |
| Ar-CH₃ (C3) | 23.5 | |
| Ar-CH₃ (C5) | 20.8 |
Key Differentiating Features in Predicted ¹³C NMR:
-
Number of Signals: Due to symmetry, this compound and 4-Bromo-3,5-dimethylanisole are expected to show fewer signals in their ¹³C NMR spectra compared to the less symmetric 2-Bromo-3,5-dimethylanisole.
-
Chemical Shifts of Aromatic Carbons: The chemical shifts of the aromatic carbons, particularly the carbon bearing the bromine atom (C-Br) and the carbons attached to the methyl groups (C-CH₃), are predicted to be distinct for each isomer, providing a clear basis for differentiation.
Experimental Protocol for NMR Analysis
To obtain reliable experimental data for comparison with the predicted values, the following protocol for acquiring ¹H and ¹³C NMR spectra is recommended.
1. Sample Preparation:
-
Weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should be free from interfering signals in the regions of interest.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
The following parameters are typical for a 400 or 500 MHz NMR spectrometer.
-
For ¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.
-
Spectral Width: A sweep width of -2 to 12 ppm is generally adequate.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
For ¹³C NMR:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
Spectral Width: A sweep width of 0 to 220 ppm is standard.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound and distinguishing it from its isomers using NMR data.
Caption: Logical workflow for the structural confirmation of this compound using NMR.
A Comparative Guide to Alternative Reagents for 2-Bromo-5-methoxy-1,3-dimethylbenzene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, the selection of an appropriate aryl halide or pseudohalide is a critical decision that can significantly impact reaction efficiency, cost, and overall yield. 2-Bromo-5-methoxy-1,3-dimethylbenzene is a valuable sterically hindered building block, but its reactivity and suitability can vary depending on the specific transformation. This guide provides an objective comparison of alternative reagents, including the corresponding chloro, iodo, and triflate analogs, in three key synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. The information presented is based on established principles of chemical reactivity and available experimental data.
Performance Comparison in Key Synthetic Reactions
The reactivity of aryl halides and pseudohalides in palladium-catalyzed cross-coupling reactions and in the formation of Grignard reagents is well-established to follow the general trend: Iodo > Bromo > Triflate > Chloro . This trend is primarily dictated by the carbon-halogen bond dissociation energy, with the weaker C-I bond being the most susceptible to oxidative addition to a metal center or insertion of magnesium. For sterically hindered substrates like the 2-substituted-5-methoxy-1,3-dimethylbenzene system, these differences in reactivity can be even more pronounced.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following table provides a comparative overview of the expected performance of this compound and its alternatives in a typical Suzuki-Miyaura reaction.
| Reagent | Leaving Group | Expected Reactivity | Typical Reaction Conditions | Anticipated Yield | Key Advantages | Potential Disadvantages |
| 2-Iodo-5-methoxy-1,3-dimethylbenzene | Iodo | Very High | Milder conditions (lower temp., lower catalyst loading) | High to Excellent | Faster reaction rates, higher yields. | Higher cost and lower stability. |
| This compound | Bromo | High | Standard conditions | Good to High | Good balance of reactivity and stability, moderate cost. | May require higher temperatures than the iodo analog. |
| 5-methoxy-1,3-dimethylbenzen-2-yl triflate | Triflate | Moderate to High | Often requires specific ligands and conditions. | Moderate to High | Good alternative to halides, can be prepared from phenols. | Can be prone to hydrolysis, may require anhydrous conditions. |
| 2-Chloro-5-methoxy-1,3-dimethylbenzene | Chloro | Low | Harsher conditions (higher temp., higher catalyst loading, specialized ligands) | Lower to Moderate | Lower cost and readily available. | Sluggish reactivity, may lead to lower yields and more side products. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The choice of the aryl halide or pseudohalide significantly influences the reaction's success, especially with sterically demanding substrates.
| Reagent | Leaving Group | Expected Reactivity | Typical Reaction Conditions | Anticipated Yield | Key Advantages | Potential Disadvantages |
| 2-Iodo-5-methoxy-1,3-dimethylbenzene | Iodo | Very High | Milder conditions, broader amine scope. | High to Excellent | High reactivity allows for coupling of less nucleophilic amines. | Higher cost. |
| This compound | Bromo | High | Standard conditions. | Good to High | Reliable and versatile for a range of amines. | May not be suitable for very challenging amine couplings. |
| 5-methoxy-1,3-dimethylbenzen-2-yl triflate | Triflate | Moderate to High | Requires careful optimization of catalyst and base. | Moderate to High | Useful for late-stage functionalization from a phenol precursor. | Triflates can be sensitive to reaction conditions. |
| 2-Chloro-5-methoxy-1,3-dimethylbenzene | Chloro | Low | Requires highly active catalyst systems (e.g., with bulky, electron-rich phosphine ligands) and higher temperatures. | Lower to Moderate | Cost-effective starting material. | Limited to more reactive amines, risk of low conversion. |
Grignard Reagent Formation
The formation of a Grignard reagent is a classic method for generating a powerful carbon nucleophile. The ease of formation is directly related to the identity of the halogen.
| Reagent | Leaving Group | Ease of Grignard Formation | Typical Reaction Conditions | Anticipated Yield of Grignard Reagent | Key Advantages | Potential Disadvantages |
| 2-Iodo-5-methoxy-1,3-dimethylbenzene | Iodo | Easiest | Initiation is often spontaneous or requires minimal activation. | High | Rapid and efficient formation. | Grignard reagent may be less stable; potential for Wurtz coupling. |
| This compound | Bromo | Moderate | Often requires activation of magnesium (e.g., with iodine or 1,2-dibromoethane). | Good to High | Good balance of reactivity and stability of the resulting Grignard reagent. | Slower formation than the iodo analog. |
| 5-methoxy-1,3-dimethylbenzen-2-yl triflate | Triflate | Not applicable | Triflates do not typically form Grignard reagents. | - | - | - |
| 2-Chloro-5-methoxy-1,3-dimethylbenzene | Chloro | Difficult | Requires highly activated magnesium (e.g., Rieke magnesium) and is often sluggish. | Low to Moderate | Low cost of starting material. | Difficult to initiate and often gives low yields. |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. These should be considered as starting points and may require optimization for specific substrates and coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of 2-Halo-5-methoxy-1,3-dimethylbenzene
Materials:
-
2-Halo-5-methoxy-1,3-dimethylbenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the 2-halo-5-methoxy-1,3-dimethylbenzene, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Halo-5-methoxy-1,3-dimethylbenzene
Materials:
-
2-Halo-5-methoxy-1,3-dimethylbenzene (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent and stir for 10 minutes.
-
Add the 2-halo-5-methoxy-1,3-dimethylbenzene and the amine.
-
Seal the vessel and heat to 80-120 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Grignard Reagent Formation from 2-Halo-5-methoxy-1,3-dimethylbenzene
Materials:
-
2-Halo-5-methoxy-1,3-dimethylbenzene (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Initiator (e.g., a small crystal of iodine)
-
Anhydrous ether (e.g., THF or diethyl ether)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Place the magnesium turnings and the initiator in the reaction flask.
-
Add a small amount of a solution of the 2-halo-5-methoxy-1,3-dimethylbenzene in anhydrous ether to the magnesium.
-
If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated (indicated by bubbling and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The resulting Grignard solution can be used directly in subsequent reactions. A known reaction is the Sonogashira-type coupling of the Grignard reagent formed from 2-iodo-5-methoxy-1,3-dimethylbenzene with a terminal alkyne in the presence of an oxidant like TEMPO.
Visualizations
The following diagrams illustrate the key mechanistic pathways and workflows discussed in this guide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General workflow for Grignard reagent formation and reaction.
A Comparative Guide to the Synthesis of 4-Bromo-3,5-dimethylanisole: A Cost-Benefit Analysis
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 4-Bromo-3,5-dimethylanisole is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a detailed cost-benefit analysis of two primary methods for its synthesis: direct bromination with elemental bromine and bromination using N-Bromosuccinimide (NBS).
Method 1: Direct Bromination with Elemental Bromine
This classical approach involves the direct electrophilic aromatic substitution of 3,5-dimethylanisole with liquid bromine, typically in a chlorinated solvent.
Experimental Protocol
To a solution of 3,5-dimethylanisole (1 equivalent) in carbon tetrachloride (CCl4), cooled to 0°C, a solution of bromine (1 equivalent) in CCl4 is added dropwise over several hours.[1] The reaction mixture is stirred at 0°C for an additional 30 minutes. The reaction is then quenched with a 3% sodium hydroxide (NaOH) solution. The organic layer is separated, dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure to yield the product.[1]
Method 2: Bromination with N-Bromosuccinimide (NBS)
A milder and more selective alternative to using elemental bromine is the use of N-Bromosuccinimide (NBS). This reagent is known to be effective for the regioselective nuclear bromination of electron-rich aromatic compounds like substituted anisoles.[2][3]
Experimental Protocol
In a typical procedure, 3,5-dimethylanisole (1 equivalent) is dissolved in a suitable solvent such as acetonitrile (CH3CN). N-Bromosuccinimide (1.1 equivalents) is then added portion-wise at room temperature. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated to give the crude product, which can be further purified by column chromatography if necessary.
Comparative Analysis: Performance and Cost
| Parameter | Method 1: Direct Bromination (Br2) | Method 2: Bromination with NBS |
| Starting Material | 3,5-Dimethylanisole | 3,5-Dimethylanisole |
| Brominating Agent | Liquid Bromine (Br2) | N-Bromosuccinimide (NBS) |
| Solvent | Carbon Tetrachloride (CCl4) | Acetonitrile (CH3CN) |
| Reported Yield | Quantitative (~100%)[1] | High (typically >90% for similar substrates)[3] |
| Reaction Time | Several hours (for addition) + 30 min | Typically 1-3 hours |
| Reaction Temperature | 0°C | Room Temperature |
| Purification | Simple quench and extraction may suffice[1] | Column chromatography may be required |
Cost-Benefit Breakdown
A significant factor in selecting a synthetic route is the overall cost, which includes not only the price of reagents but also factors like reaction time, energy consumption, and waste disposal. The following is an estimated cost comparison based on readily available chemical pricing.
| Cost Factor | Method 1: Direct Bromination (Br2) | Method 2: Bromination with NBS |
| Starting Material: 3,5-Dimethylanisole | ~$1.50/g[4] | ~$1.50/g[4] |
| Brominating Agent | ~$0.10/g (for liquid bromine)[5][6] | ~$0.17/g (for NBS)[7] |
| Solvent | Relatively inexpensive but highly toxic | Moderately priced |
| Energy Consumption | Requires cooling (0°C) | Room temperature reaction |
| Work-up & Purification | Simple aqueous quench | Potentially requires costly chromatography |
| Safety & Handling | Highly corrosive and toxic bromine, carcinogenic CCl4 | NBS is a safer solid reagent |
| Waste Disposal | Halogenated solvent and corrosive waste | Less hazardous waste |
| Overall Cost-Effectiveness | Lower reagent cost but higher safety and environmental costs. | Higher reagent cost but potentially lower overall process cost due to safety and milder conditions. |
Synthesis Pathway Diagrams
Caption: Synthesis routes for 4-Bromo-3,5-dimethylanisole.
Cost-Benefit Analysis Workflow
Caption: Workflow for cost-benefit analysis of synthesis methods.
Conclusion and Recommendations
The choice between direct bromination with Br2 and bromination with NBS for the synthesis of 4-Bromo-3,5-dimethylanisole depends on the specific priorities of the researcher or organization.
-
Direct Bromination with Br2: This method is attractive due to its potentially quantitative yield and the low cost of elemental bromine.[1][5] However, the use of highly toxic and corrosive bromine and the carcinogenic solvent carbon tetrachloride presents significant safety and environmental challenges. These factors can lead to increased costs associated with specialized handling, ventilation, and waste disposal.
-
Bromination with NBS: While the reagent cost for NBS is higher than for bromine, this method offers considerable advantages in terms of safety and ease of handling.[7] NBS is a stable solid, and the reaction can often be run under milder conditions without the need for highly toxic solvents. For laboratories where safety and environmental considerations are paramount, or for smaller scale syntheses where the convenience and reduced risk outweigh the higher reagent cost, NBS is the recommended brominating agent.
For large-scale industrial production, a thorough process safety and cost analysis would be required to determine if the cost benefits of using bromine outweigh the significant investment in safety and environmental controls. For most laboratory-scale research and development, the NBS method presents a more practical and safer approach.
References
Comparative Analysis of the Cross-Reactivity Profile of 2-Bromo-5-methoxy-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-Bromo-5-methoxy-1,3-dimethylbenzene. Due to the limited availability of direct cross-reactivity data for this specific compound, this guide leverages experimental data from structurally similar compounds, including brominated phenols and other substituted bromobenzenes. The information presented herein is intended to serve as a reference for researchers designing and interpreting cross-reactivity studies.
Introduction to Cross-Reactivity
Cross-reactivity is the phenomenon where an antibody or a receptor raised against a specific antigen or ligand binds to a different, but structurally similar, molecule.[1] In drug development and toxicology, understanding the cross-reactivity of a small molecule is crucial as it can lead to off-target effects, impact assay specificity, and contribute to false positives in diagnostic tests.[1][2] The structural characteristics of this compound, a substituted brominated aromatic compound, suggest a potential for cross-reactivity with antibodies or receptors that recognize other halogenated phenols or anisoles.
Potential Cross-Reactivity with Structurally Similar Compounds
Key Structural Analogs and Their Cross-Reactivity:
-
Brominated Phenols (e.g., 2,4,6-tribromophenol): Immunoassays developed for chlorophenols have shown cross-reactivity with their brominated counterparts. This suggests that antibodies generated against one type of halogenated phenol can recognize other structurally related ones.
-
Brominated Bisphenol A (BPA) Analogs: Studies on brominated BPA analogs have demonstrated their ability to bind to the estrogen receptor, albeit with lower affinity than 17β-estradiol.[3] The binding affinity tends to decrease with an increasing number of bromine substitutions.[3] This indicates that the presence and number of bromine atoms on a phenolic structure are critical determinants of receptor binding.
-
Substituted Bromobenzenes: The position of substituents on the benzene ring influences the metabolic profile and potential for covalent binding to macromolecules. While not a direct measure of antibody or receptor binding, this highlights that subtle structural changes can alter biological interactions.
The following table summarizes the binding data for selected structural analogs of this compound.
| Compound | Target | Assay Type | Key Findings | Reference |
| Tetrabromobisphenol A (TeBBPA) | Estrogen Receptor | Competitive Binding Assay | Competed with 17β-estradiol for binding, but with much lower affinity. Strong binding to serum proteins was observed. | [3] |
| Mono-, Di-, and Tribromobisphenol A | Estrogen Receptor | Competitive Binding Assay | All analogs induced proliferation in MCF-7 cells, with potency decreasing as the number of bromine atoms increased. | [3] |
| N-bromoacetyl-L-thyroxine | Thyroxine-binding globulin (TBG) | Fluorescence Displacement | Acted as an effective competitor for the thyroxine-binding site, with an association constant one-seventh that of thyroxine. | [4] |
| Various Phenolic Chemicals | Estrogen Receptor | Competitive Binding Assay | A diverse set of 188 chemicals were tested, with 100 showing binding to the estrogen receptor, indicating that a general ring structure is important for binding. | [5][6] |
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity profile of this compound, standardized experimental protocols such as Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are recommended.
Competitive ELISA Protocol
Competitive ELISA is a highly sensitive immunoassay format suitable for detecting and quantifying small molecules.[7][8] The principle relies on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.[9]
Methodology:
-
Coating: Microtiter plate wells are coated with an antigen conjugate (e.g., the target compound conjugated to a carrier protein like BSA).
-
Competition: A mixture of the sample containing this compound and a specific primary antibody is added to the wells. The free compound and the coated compound compete for binding to the antibody.
-
Washing: Unbound antibodies and other components are washed away.
-
Detection: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the solution is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Below is a workflow diagram for a typical competitive ELISA.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen-like properties of brominated analogs of bisphenol A in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of N-bromoacetyl-L-thyroxine as an affinity label for the thyroxine (T4)-binding site in human T4-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 9. microbenotes.com [microbenotes.com]
Performance of Palladium Catalysts in Cross-Coupling Reactions with 2-Bromo-5-methoxy-1,3-dimethylbenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic compounds is a cornerstone of modern synthesis. This guide provides an objective comparison of the performance of various palladium catalysts in cross-coupling reactions with the sterically hindered aryl bromide, 2-Bromo-5-methoxy-1,3-dimethylbenzene. The data presented, including detailed experimental protocols, aims to facilitate catalyst and reaction condition selection for the synthesis of complex molecules.
The palladium-catalyzed cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. However, the efficiency of these reactions can be significantly influenced by the substrate's electronic and steric properties. This compound, with its two ortho-methyl groups and a meta-methoxy group, presents a sterically demanding and electron-rich scaffold, making it a challenging substrate for some catalytic systems. This guide summarizes the available data on its reactivity in several key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)–C(sp²) bonds. For sterically hindered substrates like this compound, the choice of a bulky and electron-rich phosphine ligand is crucial to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pd(OAc)₂ / AntPhos | Cyclohexylboronic acid | K₃PO₄ | Xylenes | 130 | 25 min | 82 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Cyclohexylboronic acid [1]
In a reaction vessel, this compound, cyclohexylboronic acid, and potassium phosphate (K₃PO₄) are combined in xylenes. The palladium catalyst is generated in situ from palladium(II) acetate (Pd(OAc)₂) and the ligand AntPhos. The reaction mixture is heated to 130 °C for 25 minutes. Following the reaction, the mixture is worked up and the product is purified to yield the coupled product.
Data for Other Cross-Coupling Reactions
Despite a comprehensive search for experimental data, specific examples of Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions utilizing this compound as the substrate were not found in the reviewed literature. The steric hindrance posed by the two ortho-methyl groups likely presents a significant challenge for these transformations, requiring highly specialized and active catalyst systems that may not have been reported for this specific substrate. Researchers looking to perform these reactions would need to undertake a thorough optimization of catalysts, ligands, and reaction conditions. General principles for coupling sterically hindered aryl bromides in these reactions are outlined below as a starting point for such investigations.
General Considerations for Buchwald-Hartwig Amination
For the C-N bond formation with sterically hindered aryl bromides, highly active catalyst systems are required. These typically involve bulky, electron-rich phosphine ligands from the Buchwald or Hartwig groups, such as Josiphos, RuPhos, or XPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often necessary.
General Considerations for Sonogashira Coupling
The Sonogashira coupling of sterically hindered aryl bromides can be challenging. Catalyst systems often employ a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine or diisopropylamine. For hindered substrates, the use of more active phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial. Copper-free conditions have also been developed and might offer an alternative approach.
General Considerations for Heck Reaction
The Heck reaction with electron-rich, sterically hindered aryl bromides generally requires more forcing conditions and highly active catalysts. Palladacycle catalysts, such as the Herrmann's catalyst, or catalyst systems employing bulky phosphine ligands or NHC ligands can be effective. The choice of base, solvent, and temperature are critical parameters that need to be carefully optimized.
Visualizing Reaction Workflows
To aid in the conceptualization of these synthetic transformations, the following diagrams illustrate the general experimental workflows for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-methoxy-1,3-dimethylbenzene: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 2-Bromo-5-methoxy-1,3-dimethylbenzene as a hazardous chemical waste. Proper disposal requires segregation as a halogenated organic compound and transfer to a licensed hazardous waste disposal facility. Adherence to safety protocols is critical throughout the handling and disposal process.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its specific hazards. This compound is a flammable liquid and vapor, harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation and is harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or Viton).
-
Chemical splash goggles and a face shield.
-
A laboratory coat.
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
In Case of a Spill:
-
Evacuate the immediate area.
-
Remove all sources of ignition.[2]
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material and contaminated surfaces into a designated, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
Quantitative Hazard Data
For quick reference, the key hazard information for this compound is summarized in the table below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids | 🔥 | Warning | H226: Flammable liquid and vapour.[1] |
| Acute toxicity, Oral | ☠️ | Danger | H304: May be fatal if swallowed and enters airways.[1] |
| Acute toxicity, Dermal | ❗ | Warning | H312: Harmful in contact with skin.[1] |
| Acute toxicity, Inhalation | ❗ | Warning | H332: Harmful if inhaled.[1] |
| Skin corrosion/irritation | ❗ | Warning | H315: Causes skin irritation.[1] |
| Serious eye damage/eye irritation | ❗ | Warning | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity | ❗ | Warning | H335: May cause respiratory irritation.[1] |
| Hazardous to the aquatic environment | 🐠 | H412: Harmful to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a brominated aromatic compound, it is classified as a halogenated organic waste.[3]
Experimental Protocol for Waste Segregation and Collection:
-
Obtain a Designated Waste Container: Use a clean, properly labeled, and leak-proof container specifically designated for "Halogenated Organic Waste."[1][3] The container must be compatible with the chemical and have a secure screw-top cap.
-
Segregate from Other Waste Streams: It is crucial to keep halogenated organic waste separate from non-halogenated waste.[4] Do not mix with acids, bases, or other reactive chemicals. Improper mixing can lead to dangerous reactions and significantly increase disposal costs.[4]
-
Transferring the Waste: Carefully transfer the this compound waste into the designated container. Perform this transfer in a chemical fume hood to minimize inhalation exposure.
-
Labeling the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[2] If other halogenated solvents are added to the same container, list all components and their approximate percentages.
-
Secure and Store the Container: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.[2]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[5][6] Do not pour this chemical down the drain or dispose of it in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting our ecosystem.
References
Essential Safety and Operational Guide for 2-Bromo-5-methoxy-1,3-dimethylbenzene
This guide provides critical safety protocols and logistical information for handling 2-Bromo-5-methoxy-1,3-dimethylbenzene, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The primary risks include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5][6]
Summary of Required Personal Protective Equipment
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses. A face shield is recommended when handling larger quantities or when there is a significant splash hazard.[3][7][8][9] | Protects against splashes and vapors that can cause serious eye damage.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or chemically resistant apron and closed-toe shoes are also required.[7][8][10] | Prevents skin contact, which can lead to irritation.[1][2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[5][7] | Minimizes the inhalation of vapors that may cause respiratory tract irritation.[1][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks and environmental impact. The following workflow outlines the key steps from preparation to disposal.
Detailed Procedural Steps
Preparation:
-
Work Area Setup : Before beginning any work, ensure that the chemical fume hood is functioning correctly. The work surface should be clean and free of any unnecessary items.[7]
-
Gather Equipment : All necessary personal protective equipment should be inspected and readily available.
-
Materials : Place all required chemicals, glassware, and other equipment inside the fume hood to minimize movement of hazardous materials.
Handling:
-
Chemical Transfer : When measuring and transferring this compound, use appropriate tools like glass pipettes or syringes to avoid spills.
-
Experimental Work : All manipulations of the chemical must be performed within the confines of the fume hood. The sash should be kept at the lowest practical height.[7]
-
Storage : Keep the chemical in a tightly closed container when not in use, and store it in a cool, dry, and well-ventilated area.[4][5][6][8][11][12]
Disposal Plan:
-
Decontamination : All glassware and equipment that has come into contact with the chemical should be rinsed with a suitable solvent, such as acetone, within the fume hood. This rinsate must be collected as hazardous waste.[7]
-
Waste Segregation : It is critical to collect halogenated organic waste in a designated and properly labeled waste container, separate from non-halogenated waste.[7]
-
Final Disposal : The sealed hazardous waste container should be stored in a designated satellite accumulation area. Follow your institution's specific procedures for the final disposal of chemical waste.[4][8][13] Always consult local, regional, and national regulations to ensure full compliance.[4][13]
References
- 1. This compound | C9H11BrO | CID 235992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. file.chemscene.com [file.chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. hsa.ie [hsa.ie]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. fishersci.com [fishersci.com]
- 12. This compound|lookchem [lookchem.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
